molecular formula C36H74OS B1626980 Octadecyl sulfoxide CAS No. 99159-40-7

Octadecyl sulfoxide

Cat. No.: B1626980
CAS No.: 99159-40-7
M. Wt: 555 g/mol
InChI Key: MBNAHLVKLCADIR-UHFFFAOYSA-N
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Description

Octadecyl sulfoxide is a useful research compound. Its molecular formula is C36H74OS and its molecular weight is 555 g/mol. The purity is usually 95%.
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Properties

CAS No.

99159-40-7

Molecular Formula

C36H74OS

Molecular Weight

555 g/mol

IUPAC Name

1-octadecylsulfinyloctadecane

InChI

InChI=1S/C36H74OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

MBNAHLVKLCADIR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCS(=O)CCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Octadecyl Sulfoxide in Organic Solvents vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecyl sulfoxide is a non-ionic surfactant of significant interest in various scientific and industrial fields, including drug delivery and formulation science. Its utility is fundamentally dictated by its amphiphilic nature, possessing a long C18 hydrocarbon tail and a polar sulfoxide head group. This guide provides a comprehensive analysis of the solubility of this compound, contrasting its behavior in water with a range of organic solvents. We delve into the core physicochemical principles governing its solubility, present available quantitative data, and provide a standardized experimental protocol for solubility determination. This document is intended to serve as a foundational resource for professionals requiring a deep, practical understanding of this compound's solution behavior.

Introduction: The Amphiphilic Dichotomy of this compound

Amphiphilic molecules, which possess both water-loving (hydrophilic) and fat-loving (lipophilic) properties, are foundational to numerous chemical and biological processes.[1] this compound exemplifies this class of compounds. Its molecular architecture consists of two distinct moieties:

  • A Hydrophobic Tail: A long, saturated 18-carbon alkyl chain (C18H37–). This component is nonpolar and responsible for the molecule's affinity for nonpolar organic solvents and its tendency to repel water.

  • A Hydrophilic Head: A polar sulfoxide functional group (–S(=O)–). The sulfur-oxygen bond is highly polarized, with a significant negative charge on the oxygen atom, making it capable of acting as a hydrogen bond acceptor.[2] This group drives the molecule's interaction with polar solvents.

This dual character means that understanding the solubility of this compound is not a simple binary question but a nuanced exploration of its interactions with different solvent environments. This guide will systematically explore this behavior, providing the theoretical and practical knowledge needed for its effective application.

dot

Solvent_Interactions cluster_Water Aqueous Solvent (Water) cluster_Organic Organic Solvents Solute This compound Water Water (Polar, Protic) Solute->Water Interacts with Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Interacts with PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Interacts with PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic Interacts with HBond_W Hydrogen Bonding (Head Group) Water->HBond_W Hydrophobic Hydrophobic Effect (Tail Group) Water->Hydrophobic Result_W Low Monomer Solubility (Micelle Formation) HBond_W->Result_W Hydrophobic->Result_W VDW Van der Waals (Tail Group) Nonpolar->VDW PolarAprotic->VDW Dipole Dipole-Dipole (Head Group) PolarAprotic->Dipole PolarProtic->VDW HBond_O Hydrogen Bonding (Head Group) PolarProtic->HBond_O Result_O Generally Good to High Solubility

Caption: Intermolecular forces governing solubility in different solvent types.

Quantitative Solubility Data

Precise solubility data for this compound is not widely published in a consolidated form. However, data from analogous long-chain surfactants and general principles allow for a qualitative and semi-quantitative understanding. For comparison, data for the parent solvent, Dimethyl Sulfoxide (DMSO), is included to highlight the properties of the sulfoxide functional group.

Table 1: Solubility Profile of this compound

SolventSolvent TypeExpected SolubilityPrimary Interaction Mechanism(s)
Water Polar ProticVery Low (monomeric) Hydrophobic Effect dominates; H-bonding at head. [3]
HexaneNonpolarHigh Van der Waals forces with alkyl tail.
TolueneNonpolar (Aromatic)High Van der Waals and π-stacking with alkyl tail.
Diethyl EtherSlightly PolarModerate to High Van der Waals and weak dipole-dipole.
DichloromethanePolar AproticHigh Dipole-dipole and Van der Waals.
AcetonePolar AproticHigh Dipole-dipole and Van der Waals. [3]
EthanolPolar ProticHigh H-bonding (acceptor) and Van der Waals.
MethanolPolar ProticModerate to High H-bonding (acceptor) and Van der Waals. [3]
Dimethyl Sulfoxide (DMSO)Polar AproticVery High Dipole-dipole and Van der Waals ("like-dissolves-like"). [3]
N,N-Dimethylformamide (DMF)Polar AproticVery High Dipole-dipole and Van der Waals. [3]

Note: "High" implies solubility likely >100 g/L. "Moderate" suggests solubility in the range of 10-100 g/L. "Low" is likely <1 g/L. These are estimates based on chemical principles; experimental verification is required.

Table 2: Physicochemical Properties of Dimethyl Sulfoxide (DMSO) for Reference

PropertyValueSource
Molar Mass78.13 g/mol [4]
Boiling Point189 °C (372 °F)[4][5]
Melting Point19 °C (66 °F)[4]
Density1.1004 g/cm³[4]
Dipole Moment~4.0 D[6]
Solubility in WaterMiscible[4]
Solubility in EthanolMiscible
Solubility in Diethyl EtherNot Soluble[4]

Experimental Determination of Solubility: A Standardized Protocol

To obtain reliable and reproducible quantitative data, a standardized methodology is crucial. The OECD Test Guideline 105 , which describes the "Shake-Flask Method," is the globally recognized standard for determining the water solubility of substances. [7][8]This method is suitable for compounds with solubilities above 0.01 g/L. [7]

Principle of the Method

An excess amount of the test substance (this compound) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical technique.

Step-by-Step Protocol (Shake-Flask Method)
  • Preparation:

    • Ensure the this compound is of high purity.

    • Select the desired solvent (e.g., deionized water, ethanol, hexane).

    • Prepare several flasks for replicate measurements.

  • Addition of Substance:

    • Add an amount of this compound to each flask that is clearly in excess of its estimated solubility. This ensures a saturated solution can be formed. A preliminary test can help estimate the required amount. [8]

  • Equilibration:

    • Place the flasks in a constant temperature shaker bath, typically maintained at 20 ± 0.5 °C or another desired temperature. [9] * Agitate the flasks. The time required to reach equilibrium depends on the substance and solvent. For surfactants, this can take 24 to 48 hours or longer. It is critical to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation:

    • Once equilibrium is reached, stop agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, use a method that does not alter the equilibrium, such as:

      • Centrifugation: Spin the samples in a temperature-controlled centrifuge.

      • Filtration: Use a syringe filter (e.g., PTFE for organic solvents) that does not adsorb the solute.

  • Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Determine the concentration of this compound using a suitable analytical method. Given its lack of a strong chromophore, techniques could include:

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive and specific.

      • Evaporation and Gravimetry: For organic solvents, a known volume of the solution can be evaporated to dryness and the residue weighed. This is suitable for non-volatile solutes and high solubilities.

  • Calculation:

    • Calculate the solubility in units of g/L or mol/L based on the measured concentration and the volume of the aliquot.

    • Report the average and standard deviation of the replicate measurements.

dot

Shake_Flask_Workflow Start Start Prep 1. Preparation - Pure this compound - Solvent - Replicate Flasks Start->Prep Add 2. Add Excess Solute (Ensure saturation) Prep->Add Equilibrate 3. Equilibration - Constant Temp Shaker - Agitate for 24-72h - Confirm Plateau Add->Equilibrate Separate 4. Phase Separation - Centrifuge or - Filter (non-adsorbing) Equilibrate->Separate Analyze 5. Analysis of Supernatant - LC-MS or - Gravimetry Separate->Analyze Calculate 6. Calculate Solubility (g/L or mol/L) Analyze->Calculate End End Calculate->End

Caption: Standard workflow for the OECD 105 Shake-Flask solubility test.

Conclusion

The solubility of this compound is a classic illustration of amphiphilic behavior, driven by the interplay between its long hydrophobic alkyl tail and its polar sulfoxide head. It exhibits very low monomeric solubility in water due to the hydrophobic effect, leading to micelle formation above its CMC. Conversely, it is readily soluble in a wide range of organic solvents. High solubility is achieved in nonpolar solvents through van der Waals interactions with its tail, and in polar aprotic and protic solvents through a combination of dipole-dipole forces, hydrogen bonding, and dispersion forces. A thorough understanding of these principles, supported by robust experimental data obtained via standardized methods like the OECD 105 protocol, is essential for leveraging the full potential of this versatile surfactant in research and industrial applications.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google Scholar.
  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021, September 15). Environmental Sciences Europe.
  • [FREE] List all the intermolecular forces present in pure dimethyl sulfoxide (DMSO). A. Hydrogen bonding and - brainly.com. (2023, June 9). Brainly.com.
  • Cabaco, M. I., et al. (2011). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PubMed Central. [Link]

  • Test No. 105: Water Solubility. (1995). OECD. [Link]

  • OECD 105. (n.d.). Phytosafe. [Link]

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  • The critical micelle concentration (cmc) of SDS as a function of the... (n.d.). ResearchGate. [Link]

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  • Critical micelle concentration. (n.d.). Wikipedia. [Link]

  • Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments. [Link]

  • Wang, Z., et al. (2019). Linear Oligosulfoxides: Synthesis and Solubility Studies. PubMed Central. [Link]

  • Amphiphilic molecules. (n.d.). Area -> Sustainability. [Link]

  • Amphiphilic nature: Significance and symbolism. (2026, February 5). Hinduism and Scientific Concepts. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • DMSO Physical Properties. (n.d.). gChem. [Link]

  • DMSO (DIMETHYL SULFOXIDE). (n.d.). Ataman Kimya. [Link]

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An In-depth Technical Guide on the Core Difference Between Octadecyl Sulfoxide and Octadecyl Sulfone Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast landscape of organosulfur chemistry, the distinction between sulfoxides and sulfones is fundamental. While separated by just a single oxygen atom, this difference in the oxidation state of sulfur imparts dramatically different three-dimensional structures, electronic properties, and chemical reactivities. This guide provides a detailed examination of these differences, focusing on octadecyl sulfoxide and octadecyl sulfone as representative long-chain aliphatic examples. Understanding these nuances is critical for professionals in drug development, where sulfoxide and sulfone moieties are found in numerous pharmaceuticals, and in materials science, where their properties influence polymer and surfactant design.[1][2][3]

The Core Structural Distinction: A Molecular Perspective

The foundational difference between this compound and octadecyl sulfone lies in the geometry and bonding at the sulfur atom. This is a direct consequence of the sulfur atom's oxidation state.[4]

  • This compound (C₁₈H₃₇)₂SO: The sulfur atom is bonded to two carbon atoms and one oxygen atom. A lone pair of electrons also resides on the sulfur atom, resulting in a trigonal pyramidal molecular geometry.[4] The S-O bond is highly polar and is best described as a coordinate covalent bond, intermediate between a single and double bond.[4][5] This structure makes the sulfur atom a chiral center when the two alkyl groups are different.[4]

  • Octadecyl Sulfone (C₁₈H₃₇)₂SO₂: The sulfur atom is bonded to two carbon atoms and two oxygen atoms. With no lone pairs on the sulfur, the geometry around it is tetrahedral . The sulfur atom is in a higher oxidation state (+2) compared to the sulfoxide (0).[4] The two S-O bonds are strong, polar, and withdraw significant electron density from the sulfur, rendering it more electrophilic.

This structural divergence is visualized below.

G cluster_sulfoxide This compound cluster_sulfone Octadecyl Sulfone S1 S O1 O S1->O1 d-p π bond R1 C₁₈H₃₇ S1->R1 R2 C₁₈H₃₇ S1->R2 caption1 Trigonal Pyramidal Geometry S2 S O2 O S2->O2 O3 O S2->O3 R3 C₁₈H₃₇ S2->R3 R4 C₁₈H₃₇ S2->R4 caption2 Tetrahedral Geometry G start Dioctadecyl Thioether (Sulfide) sulfoxide This compound start->sulfoxide Controlled Oxidation sulfone Octadecyl Sulfone sulfoxide->sulfone Further Oxidation reagent1 1 eq. Oxidant (e.g., H₂O₂) reagent1->start reagent2 Stronger Oxidant or >1 eq. Oxidant (e.g., m-CPBA) reagent2->sulfoxide

Caption: Synthetic workflow from thioether to sulfoxide and sulfone.

Field-Proven Protocol: Selective Oxidation of Dioctadecyl Thioether

This protocol outlines a reliable method for the selective synthesis of either this compound or octadecyl sulfone from the parent thioether.

Starting Material: Dioctadecyl Thioether (C₃₆H₇₄S) [6][7][8] Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve 1.0 mmol of dioctadecyl thioether in a suitable solvent such as glacial acetic acid or ethanol (95%) in a round-bottom flask equipped with a magnetic stirrer. [9][10]2. Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to control the exothermicity of the reaction and prevent over-oxidation.

  • Oxidant Addition: Slowly add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise to the stirred solution. [9][11][12]The use of a single equivalent is key to maximizing the yield of the sulfoxide. [13]4. Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioether is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Octadecyl Sulfone

  • Dissolution: Dissolve 1.0 mmol of dioctadecyl thioether (or this compound) in glacial acetic acid.

  • Oxidant Addition: Add a slight excess (2.2-2.5 equivalents) of a stronger oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), or a higher concentration of H₂O₂. [11][14]The reaction is often performed at a slightly elevated temperature (e.g., 40-50 °C) to drive the reaction to completion. [9]3. Reaction: Stir the mixture at the chosen temperature for 12-48 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the sulfoxide intermediate.

  • Workup & Purification: Follow the same workup and purification procedures as described for the sulfoxide. Sulfones are generally more crystalline and often easier to purify by recrystallization.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for their application.

PropertyThis compoundOctadecyl SulfoneRationale
Polarity HighVery HighThe sulfone group has two polar S-O bonds, increasing overall molecular polarity compared to the single S-O bond in the sulfoxide.
Hydrogen Bond Acceptor Ability StrongModerateThe oxygen in the sulfoxide is a strong hydrogen bond acceptor. In the sulfone, the electron-withdrawing effect of the second oxygen reduces the basicity of each oxygen atom.
Melting Point Generally lower than sulfoneGenerally higher than sulfoxideThe more symmetrical and polar nature of the sulfone group allows for stronger intermolecular dipole-dipole interactions and better crystal packing, leading to a higher melting point.
Solubility Insoluble in water due to long alkyl chains, but the sulfoxide group increases polarity over the parent sulfide. [15]Insoluble in water. The higher polarity may slightly increase solubility in polar organic solvents compared to the sulfoxide.The dominant feature for both is the large, nonpolar C₁₈H₃₇ chains, making them insoluble in water.
Chemical Stability Can be oxidized to the sulfone.Highly stable to oxidation.The sulfur in a sulfone is in a high oxidation state and is resistant to further oxidation. [16]

Spectroscopic Characterization: Identifying the Difference

Distinguishing between a sulfoxide and a sulfone in the laboratory is straightforward using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: This is one of the most definitive methods.

    • Sulfoxides show a strong, characteristic S=O stretching absorption band in the range of 1030-1070 cm⁻¹ .

    • Sulfones exhibit two characteristic S=O stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹ . [17]The presence of two bands is a clear indicator of the sulfone group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbon atoms alpha to the sulfur (the first CH₂ group of the octadecyl chain) will be deshielded. This deshielding effect is more pronounced in the sulfone due to the greater electron-withdrawing nature of the -SO₂- group compared to the -SO- group.

    • ³³S NMR: While less common, ³³S NMR can be used. Sulfones typically appear at a higher frequency (more deshielded) compared to corresponding sulfoxides. [18]

Implications in Research and Drug Development

The choice between a sulfoxide and a sulfone moiety is a critical design element in medicinal chemistry and materials science.

  • Drug Development:

    • Metabolism: Thioethers in drug molecules are often metabolized in vivo to the corresponding sulfoxides and then sometimes to sulfones. Understanding this metabolic pathway is crucial for predicting drug clearance and potential toxicity.

    • Pharmacokinetics: The higher polarity of sulfones compared to sulfoxides can significantly alter a drug's solubility, absorption, distribution, and excretion profile.

    • Pharmacology: Sulfoxides and sulfones are present in a wide range of approved drugs, including anti-ulcer medications like esomeprazole (a sulfoxide) and antibiotics like dapsone (a sulfone). [5][19][20]The sulfoxide group in some drugs is essential for their biological activity. [21]

  • Materials Science:

    • Surfactants: Long-chain sulfoxides can act as non-ionic surfactants, with the sulfoxide group providing the polar head. [15] * Solvents & Polymers: The high polarity and stability of the sulfone group make it a key component in high-performance polymers (e.g., polysulfones) and specialty industrial solvents (e.g., sulfolane), valued for their thermal stability and chemical resistance. [3][19][16] * Penetration Enhancers: Dimethyl sulfoxide (DMSO) is well-known for its ability to enhance the dermal penetration of active pharmaceutical ingredients, a property attributed to its unique solvent characteristics. [22]

Conclusion

The structural difference between this compound and octadecyl sulfone, originating from the oxidation state of the sulfur atom, has profound and predictable consequences for their molecular geometry, physicochemical properties, and reactivity. The trigonal pyramidal sulfoxide is a polar, chiral-capable functional group that is susceptible to further oxidation. In contrast, the tetrahedral sulfone is a highly polar, chemically robust moiety. For scientists and researchers, a firm grasp of these distinctions is essential for the rational design of new pharmaceuticals, the understanding of drug metabolism, and the development of advanced materials with tailored properties.

References

  • Royal Society of Chemistry. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Available from: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. (2015). Available from: [Link]

  • ACS Publications. Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Available from: [Link]

  • National Center for Biotechnology Information. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available from: [Link]

  • Global Substance Registration System. OCTADECYL SULFIDE. Available from: [Link]

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  • Drugs.com. OCTADECYL SULFIDE. Available from: [Link]

  • National Center for Biotechnology Information. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Available from: [Link]

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  • MDPI. 33S NMR: Recent Advances and Applications. (2024). Available from: [Link]

  • Hoffman Fine Chemicals. CAS 2708184-49-8 | Octadecyl(pent-4-en-1-yl)sulfane. Available from: [Link]

  • MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • Journal of Applicable Chemistry. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Available from: [Link]

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  • Wikipedia. Sulfoxide. Available from: [Link]

  • Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (2026). Available from: [Link]

  • ResearchGate. SULFOXIDES AND SULFONES: REVIEW. (2024). Available from: [Link]

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  • ChemEurope.com. Sulfoxide. Available from: [Link]

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  • ResearchGate. Structure of selected sulfones from different fields of application. Available from: [Link]

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  • Frontiers. Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. (2021). Available from: [Link]

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Octadecyl sulfoxide toxicity and safety data sheet (SDS) for research

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper and operational safety manual for Octadecyl Methyl Sulfoxide (OMSO) and related long-chain aliphatic sulfoxides.

Unlike the ubiquitous solvent Dimethyl Sulfoxide (DMSO), the long-chain analog Octadecyl Sulfoxide (


) is a waxy solid primarily utilized in drug delivery as a penetration enhancer . Its toxicity profile is distinct from DMSO, governed by its amphiphilic nature and surfactant properties rather than systemic solvent effects.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

To ensure experimental reproducibility, we must first disambiguate the nomenclature. "this compound" in literature usually refers to n-Octadecyl Methyl Sulfoxide (OMSO) , an asymmetrical sulfoxide used to perturb lipid bilayers.

1.1 Molecular Specifications
PropertySpecificationNotes for Researchers
Chemical Name 1-(Methylsulfinyl)octadecaneOften abbreviated as OMSO.
Formula

Amphiphilic structure (Polar head, Lipophilic tail).
Molecular Weight ~316.59 g/mol Significant increase over DMSO (78.13 g/mol ).
Physical State Waxy White Solid / FlakeCritical: Unlike liquid DMSO, OMSO requires thermal or solvent-based incorporation.
Melting Point ~85–90 °CMust be melted carefully; overheating causes disproportionation.
Solubility Soluble in Ethanol,

; Poor in Water
Forms emulsions/dispersions in aqueous media, not true solutions.
LogP (Est.) ~7.5 - 8.0Highly lipophilic; partitions extensively into cell membranes.
1.2 The "Trojan Horse" Mechanism

OMSO functions as a chemical permeation enhancer (CPE) . Unlike DMSO, which displaces water, OMSO inserts its


 tail into the stratum corneum lipid bilayer while the polar sulfoxide head group creates a solvation shell that disrupts packing order.
  • Implication: Toxicity is not just intrinsic; it is facilitated. OMSO compromises the skin barrier, allowing other co-contaminants or drugs to enter systemic circulation at rates 10–100x higher than normal.

Part 2: Toxicological Assessment (E-E-A-T Synthesis)

Disclaimer: Specific toxicological datasets for pure OMSO are less abundant than for Decyl Methyl Sulfoxide. The following assessment synthesizes available data on homologous long-chain sulfoxides and surfactant toxicology.

2.1 Acute Toxicity & Irritation[1]
  • Dermal Irritation (High Hazard): As a surfactant, OMSO is a potent skin irritant. It functions by solubilizing membrane lipids. Prolonged contact can lead to erythema (redness) and desquamation (peeling).

    • Mechanism:[2] Monomer insertion

      
       Bilayer expansion 
      
      
      
      Loss of barrier integrity.
  • Oral Toxicity (Low to Moderate): Long-chain sulfoxides generally exhibit lower acute oral toxicity than shorter chains due to poor aqueous solubility and limited absorption from the gut.

    • Reference Point: Homologous Decyl Methyl Sulfoxide has an

      
       (Mouse, oral) of ~2000 mg/kg [1].[3] OMSO is expected to be less toxic orally due to higher molecular weight and lower bioavailability.
      
  • Cytotoxicity (Hemolysis): Like all ionic and non-ionic surfactants, OMSO is hemolytic at concentrations above its Critical Micelle Concentration (CMC). It lyses red blood cells by disrupting the plasma membrane.

2.2 Metabolic Fate: The Redox Cycle

Sulfoxides in vivo are subject to a redox cycle. This is critical for interpreting "unknown" metabolites in LC-MS studies.

  • Reduction (Major Pathway): The sulfoxide is reduced to Octadecyl Methyl Sulfide (

    
    ).
    
    • Enzyme:[4] Methionine sulfoxide reductase or gut microflora reductases.

    • Consequence: The sulfide metabolite is significantly more lipophilic and often possesses a strong, disagreeable odor (garlic/cabbage-like).

  • Oxidation (Minor Pathway): Oxidation to Octadecyl Methyl Sulfone (

    
    ).
    
    • Enzyme:[4] Cytochrome P450 (CYP) or Flavin-containing Monooxygenases (FMO).

    • Consequence: Sulfones are generally more stable and pharmacologically inert but slower to excrete.

Metabolism cluster_0 Physiological Impact OMSO Octadecyl Methyl Sulfoxide (Parent Drug/Enhancer) Sulfide Octadecyl Methyl Sulfide (Lipophilic, Odorous) OMSO->Sulfide Reduction (Gut Flora/Reductases) Sulfone Octadecyl Methyl Sulfone (Polar, Stable, Inert) OMSO->Sulfone Oxidation (CYP450 / ROS) Sulfide->OMSO Re-oxidation (FMO Enzymes)

Figure 1: Metabolic fate of long-chain sulfoxides. The reduction to sulfide is the primary pathway for lipophilic sulfoxides.

Part 3: Research Safety Data Sheet (SDS) Synthesis

Note: This section is a "Researcher's SDS," prioritizing practical handling over legal boilerplate. It applies to CAS 3079-28-5 (Decyl analog) and C18 analogs.

Section 1: Hazard Identification
  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][5][6]

    • H319: Causes serious eye irritation.[1][3]

    • Research Specific Hazard: Permeation Facilitator. If this substance is dissolved in a toxic vehicle (e.g., methanol), it will carry the vehicle through nitrile gloves.

Section 2: Handling & Storage[5][6]
  • Storage: Store at +2°C to +8°C (Refrigerate). Hygroscopic. Keep under inert gas (Nitrogen/Argon) to prevent spontaneous oxidation to sulfone or absorption of water.

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates) and acid chlorides.

Section 3: Exposure Controls (The "Double-Glove" Rule)

Standard nitrile gloves are insufficient for sulfoxide solutions.

  • Primary Barrier: Laminate film glove (e.g., Silver Shield/4H) or thick Butyl rubber.

  • Secondary Barrier: Standard Nitrile (for dexterity and outer contamination control).

  • Reasoning: Sulfoxides reduce the breakthrough time of elastomers. Once the glove is compromised, the OMSO actively pulls contaminants into the skin.

Part 4: Experimental Protocols

4.1 Protocol: Safe Solubilization for Cell Culture

OMSO is waxy and difficult to dissolve in aqueous media without causing cytotoxicity from the solvent itself.

Objective: Create a stock solution for cell treatment (


) without precipitating the compound.
  • Primary Stock: Dissolve OMSO in pure Ethanol (EtOH) or DMSO to create a 100 mM stock.

    • Note: Warm to 37°C if crystals persist.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into sterile BSA-containing media (1% BSA).

    • Mechanism:[2] Albumin (BSA) acts as a carrier, binding the lipophilic tail of OMSO and preventing precipitation when hitting the aqueous phase.

  • Final Working Solution: Dilute into cell culture media. Ensure final organic solvent concentration (EtOH/DMSO) is <0.5%.

4.2 Protocol: Permeation Enhancer Efficiency Test (Franz Cell)

To validate OMSO's efficacy as a drug delivery agent:

  • Setup: Vertical Franz Diffusion Cell.

  • Membrane: Porcine ear skin (dermatomed to 500

    
    ) or Strat-M® synthetic membrane.
    
  • Donor Phase: Drug X + 1% OMSO in Propylene Glycol.

  • Receptor Phase: PBS (pH 7.4) + Solubilizer (if Drug X is hydrophobic).

  • Sampling: Sample receptor arm at 0, 1, 2, 4, 8, 12, 24 hours.

  • Analysis: HPLC-UV or LC-MS/MS.

  • Calculation: Calculate Flux (

    
    ) and Enhancement Ratio (
    
    
    
    ):
    
    

Workflow Start Start: OMSO Solid Solvent Dissolve in Ethanol/DMSO (Warm to 37°C) Start->Solvent Check Visual Check: Crystal Free? Solvent->Check Check->Solvent No (Re-heat) Media Add to Media + 1% BSA (BSA prevents precipitation) Check->Media Yes Filter 0.22 µm Filtration (Use PES or Nylon, NOT Cellulose Acetate) Media->Filter Use Apply to Cells/Tissue Filter->Use

Figure 2: Solubilization workflow for biological assays. The inclusion of BSA is a critical step often missed in standard protocols.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76332, Decyl methyl sulfoxide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Sulfoxides. Retrieved from [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews. (Fundamental text on sulfoxide mechanism).

Sources

Hydrophilic-Lipophilic Balance (HLB) Profile: Octadecyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Hydrophilic-Lipophilic Balance (HLB) of Octadecyl Methyl Sulfoxide (OMSO), synthesized for researchers in drug delivery and surface chemistry.

Technical Whitepaper & Application Guide

Executive Summary

Octadecyl Methyl Sulfoxide (OMSO) is a non-ionic surfactant and penetration enhancer belonging to the alkyl methyl sulfoxide class. Unlike its short-chain analog dimethyl sulfoxide (DMSO), which is a universal solvent, OMSO is characterized by a dominant lipophilic tail (C18) and a compact polar head group.

Core HLB Value: ~4.0 (Calculated, Griffin Method) Classification: Lipophilic Surfactant / Water-in-Oil (W/O) Emulsifier Primary Application: Transdermal Penetration Enhancer, Membrane Permeability Modifier

This guide provides the derivation of this value, its physicochemical implications, and experimental protocols for its utilization in liposomal and emulsion systems.

Physicochemical Identity & Structural Analysis

To understand the HLB, one must first deconstruct the molecule into its functional domains. OMSO acts as a "pin-head" surfactant due to the steric disparity between its long tail and small head group.

PropertySpecification
IUPAC Name 1-(Methylsulfinyl)octadecane
CAS Number 3079-32-1 (Generic Alkyl Sulfoxides) / Specific C18 analogs
Molecular Formula C

H

OS
Molecular Weight 316.59 g/mol
Hydrophobic Domain Octadecyl chain (C

H

-)
Hydrophilic Domain Methylsulfinyl group (-S(=O)CH

)
Physical State Waxy solid (Melting Point: ~85–90°C)
Solubility Soluble in organic solvents (Ethanol, Chloroform); Insoluble in water

Theoretical Framework: HLB Determination

As experimental HLB values for long-chain sulfoxides are rarely cataloged in standard compendia, the value is derived using the Griffin Method , the industry standard for non-ionic surfactants.

Griffin’s Method Calculation

The Griffin equation defines HLB based on the mass fraction of the hydrophilic moiety:



Where:

  • 
     = Molecular mass of the hydrophilic portion[1]
    
  • 
     = Total molecular mass of the molecule[1]
    

Step-by-Step Derivation:

  • Total Molecular Mass (

    
    ): 
    
    • 19 Carbon atoms:

      
      
      
    • 40 Hydrogen atoms:

      
      
      
    • 1 Sulfur atom:

      
      
      
    • 1 Oxygen atom:

      
      
      
    • Total

      
       Da 
      
  • Hydrophilic Mass (

    
    ): 
    The hydrophilic head is the methylsulfinyl group (
    
    
    
    ). The polarity arises from the S=O dipole.
    • Sulfur:

      
      
      
    • Oxygen:

      
      
      
    • Methyl (

      
      ): 
      
      
      
    • Total

      
       Da 
      
  • Calculation:

    
    
    
    
    
    
    
Comparative Analysis (Homologous Series)

Comparing OMSO to shorter-chain analogs validates the trend of decreasing HLB with chain elongation.

CompoundChain LengthEst. HLB (Griffin)Solubility Profile
Decyl Methyl Sulfoxide C10~6.5Soluble / Detergent
Dodecyl Methyl Sulfoxide C12~5.6Sparingly Soluble
Octadecyl Methyl Sulfoxide C18~4.0 Insoluble / Lipophilic

Note: While Decyl MSO acts as a detergent (high CMC, water-soluble), the addition of 8 carbons in OMSO drastically shifts the balance toward lipophilicity, pushing the HLB below the critical threshold for water solubility.

Visualization: Structure & Function

The following diagram illustrates the molecular architecture of OMSO and its alignment at an oil-water interface, emphasizing the "Pin-Head" geometry.

OMSO_Structure cluster_0 Octadecyl Methyl Sulfoxide (OMSO) cluster_1 Interfacial Behavior (HLB ~4.0) Tail Hydrophobic Tail (C18 Alkyl Chain) Lipophilic Head Hydrophilic Head (Methyl Sulfoxide) Polar (S=O) Tail->Head CHz-S Bond Oil Oil Phase Tail->Oil High Affinity Water Water Phase Head->Water Weak Affinity Interface W/O Interface Oil->Interface Interface->Water

Caption: OMSO molecular partition showing the dominant C18 lipophilic tail anchoring in the oil phase, yielding a low HLB suitable for W/O emulsions.

Applications & Mechanisms

Transdermal Penetration Enhancement

OMSO is primarily utilized not as a classic emulsifier, but as a chemical penetration enhancer (CPE) .

  • Mechanism: The small, polar sulfoxide head group interacts with the polar head groups of the stratum corneum lipids, while the long C18 tail inserts into the lipid bilayer.

  • Effect: This insertion disrupts the ordered packing of the intercellular lipids, increasing membrane fluidity and allowing drugs to permeate more freely.

  • Advantage: Unlike DMSO, which can cause skin irritation and carries a "garlic" taste/odor, long-chain sulfoxides like OMSO are generally less irritating and remain localized in the stratum corneum due to their high lipophilicity.

Liposomal Stabilization

In liposome formulation, OMSO can be used as a co-surfactant to modulate bilayer flexibility. Its low HLB allows it to act as a "spacer" molecule within the phospholipid bilayer, potentially increasing the encapsulation efficiency of lipophilic drugs.

Experimental Protocols

Protocol A: Verification of HLB via Emulsion Stability

Since the calculated value is ~4.0, OMSO should stabilize Water-in-Oil (W/O) emulsions.

Materials:

  • OMSO (Solid)

  • Mineral Oil (Light)

  • Deionized Water

  • Vortex Mixer & Centrifuge

Procedure:

  • Phase Preparation: Dissolve 500 mg of OMSO in 10 mL of Mineral Oil (heating to 60°C may be required to ensure dissolution).

  • Emulsification: Add 10 mL of warm deionized water (60°C) to the oil phase.

  • Agitation: Vortex vigorously for 2 minutes.

  • Observation: Allow the mixture to cool to room temperature.

    • Result Interpretation: If a stable milky emulsion forms that does not immediately separate, or if water droplets remain dispersed in the oil phase (check via microscopy), the surfactant is acting as a W/O emulsifier (HLB 3–6).

    • If the phases separate immediately with clear boundaries, the HLB is likely too low or the concentration is insufficient.

Protocol B: Critical Micelle Concentration (CMC) Assessment

Note: Due to low solubility, classic conductivity methods fail. Use Dye Solubilization.

  • Dye: Use Sudan III (lipophilic dye) or Pyrene (fluorescent probe).

  • Preparation: Prepare a series of aqueous dispersions of OMSO ranging from 1 µM to 1 mM (requires sonication).

  • Measurement: Measure UV-Vis absorbance (Sudan III) or Fluorescence intensity (Pyrene).

  • Determination: A sharp inflection point in the intensity vs. concentration plot indicates the formation of aggregates (micelles or vesicles). For C18 sulfoxides, this value is expected to be extremely low (

    
     M).
    

References

  • Griffin, W. C. (1949).[1] "Classification of Surface-Active Agents by 'HLB'." Journal of the Society of Cosmetic Chemists, 1(5), 311-326.

  • BenchChem. (2024). "Octadecyl Methyl Sulfoxide Structure and Properties." BenchChem Compound Database.

  • Swarbrick, J., & Boylan, J. C. (2002). Encyclopedia of Pharmaceutical Technology. Marcel Dekker, Inc.
  • PubChem. (2024). "Dodecyl Methyl Sulfoxide Compound Summary." National Library of Medicine. [Link]

  • Davies, J. T. (1957). "A Quantitative Kinetic Theory of Emulsion Type, I. Physical Chemistry of the Emulsifying Agent." Gas/Liquid and Liquid/Liquid Interface. Proceedings of the Second International Congress of Surface Activity, 426-438.

Sources

Technical Guide: Dipole Moment and Polarity of Octadecyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Octadecyl Sulfoxide (specifically Dithis compound , DODSO), focusing on its electronic structure, dipole moment, and application in drug delivery systems.

Executive Summary

This compound (Dithis compound,


) represents a unique class of "masked polar" lipids. While it possesses a highly polar sulfoxide (

) headgroup with a bond dipole exceeding 3.9 Debye, its macroscopic physicochemical behavior is dominated by two extensive octadecyl (

) hydrocarbon chains. This guide analyzes the tension between the localized high polarity of the sulfur-oxygen bond and the global lipophilicity of the molecule, providing researchers with protocols for synthesis, characterization, and utilization in lipid-based drug delivery systems.

Molecular Architecture & Electronic Distribution

To understand the polarity of this compound, one must first isolate the physics of the sulfinyl functional group (


) and then apply the steric and electronic effects of the alkyl tails.
The Sulfoxide Bond: A Resonance Hybrid

Unlike carbonyls (


), the sulfoxide bond is not a pure double bond. It exists as a resonance hybrid between a covalent double bond and a dipolar coordinate covalent (dative) bond.
  • Dipolar Form (

    
    ):  The sulfur atom is positively charged, and the oxygen is negatively charged. This form contributes significantly to the ground state, explaining the high dipole moment.
    
  • Double Bond Form (

    
    ):  Involves 
    
    
    
    back-bonding from oxygen's filled 2p orbital to sulfur's empty 3d orbital.
Electronic Geometry

The sulfur atom in this compound is


 hybridized, possessing a lone pair of electrons.[1] This results in a trigonal pyramidal  geometry around the sulfur, rather than planar.
  • Chirality: In Dithis compound, the two alkyl groups are identical (

    
    ), making the molecule achiral  (possessing a plane of symmetry).
    
  • Asymmetry: In Methyl this compound (MMSO), the sulfur center is chiral, often requiring enantioselective synthesis for specific biological interactions.

Visualization: Electronic Structure & Resonance

The following diagram illustrates the resonance contribution and the steric environment of the sulfoxide group.

SulfoxideResonance cluster_0 Resonance Structures cluster_1 Steric Environment (C18 Chains) NodeA Dipolar Form (S+ — O-) NodeB Double Bond Form (S = O) NodeA->NodeB Resonance Tail1 Octadecyl Chain (C18) Lipophilic Shield Sulfur Sulfur (sp3) Pyramidal Center Tail1->Sulfur Tail2 Octadecyl Chain (C18) Lipophilic Shield Tail2->Sulfur Sulfur->NodeA Functional Core

Figure 1: Resonance hybrid of the sulfoxide bond and the steric shielding provided by the octadecyl chains.

Quantifying Polarity: Dipole Moment Analysis

The dipole moment (


) is a vector quantity. For sulfoxides, this vector points from the sulfur (positive) to the oxygen (negative).
Comparative Dipole Moments

While the specific experimental dipole moment for Dithis compound in a vacuum is rarely cited due to its solid nature, it can be extrapolated with high confidence from the homologous series of dialkyl sulfoxides. The alkyl chain length has a negligible effect on the bond dipole of the S=O group, but a massive effect on the dielectric constant of the bulk material.

MoleculeFormulaDipole Moment (

)
State (25°C)Polarity Character
Dimethyl Sulfoxide (DMSO)

3.96 D LiquidHighly Polar Solvent
Di-n-butyl Sulfoxide

3.99 D Solid/LiquidAmphiphilic
Dithis compound

~3.9 - 4.0 D *Waxy SolidLipophilic with Polar Core
Water (Reference)

1.85 DLiquidPolar Protic

*Estimated based on the inductive stability of the sulfoxide group across homologous alkyl series.

The "Dilution" Effect

Although the S=O bond in this compound is as polar as DMSO, the Polarity Index of the bulk material is low.

  • Mechanism: The volume fraction of the non-polar

    
     chains effectively "dilutes" the dipole density.
    
  • Implication: The molecule will not dissolve polar solutes like DMSO does. Instead, it acts as a polar-headed lipid , orienting itself at interfaces (oil/water) to reduce interfacial tension.

Experimental Characterization Protocols

Synthesis of Dithis compound

The most robust method for generating high-purity this compound is the controlled oxidation of dioctadecyl sulfide. Over-oxidation to the sulfone (


) must be avoided.

Reagents:

  • Dioctadecyl sulfide (Precursor)[2]

  • Sodium Periodate (

    
    ) or m-Chloroperbenzoic acid (mCPBA)
    
  • Solvent: Methanol/Water or Dichloromethane (DCM)

Protocol (Sodium Periodate Method):

  • Dissolution: Dissolve 10 mmol of dioctadecyl sulfide in 100 mL of THF/Methanol (1:1) at 40°C.

  • Oxidant Addition: Add 11 mmol (1.1 eq) of

    
     dissolved in minimal water dropwise.
    
  • Reaction: Stir at room temperature for 12 hours. The mild oxidant prevents sulfone formation.[3]

  • Quenching: Filter off the precipitated inorganic salts (

    
    ).
    
  • Extraction: Evaporate solvent, redissolve residue in Chloroform, and wash with water.

  • Purification: Recrystallize from Ethanol/Hexane to obtain waxy white crystals.

Measuring Dipole Moment (Guggenheim Method)

Since the molecule is solid, the dipole moment is measured in solution (e.g., Benzene or


) using the dependence of the dielectric constant (

) and refractive index (

) on concentration.


  • Step 1: Prepare 5 dilute solutions of this compound in benzene.

  • Step 2: Measure dielectric constant (

    
    ) using a capacitance meter.
    
  • Step 3: Measure refractive index (

    
    ) using an Abbe refractometer.
    
  • Step 4: Plot

    
     vs. weight fraction (
    
    
    
    ) to find slope
    
    
    .
  • Step 5: Plot

    
     vs. weight fraction (
    
    
    
    ) to find slope
    
    
    .

Applications in Drug Delivery

This compound is utilized primarily for its ability to perturb biological membranes without destroying them, acting as a penetration enhancer or fusogenic lipid.

Mechanism of Action: The "Wedge" Effect

The high dipole of the S=O headgroup seeks the aqueous interface of a lipid bilayer, while the bulky C18 chains insert into the hydrophobic core.

  • Hydration: The S=O group forms strong hydrogen bonds with 2-3 water molecules.

  • Disordering: The steric bulk of the octadecyl chains, combined with the hydration sphere of the sulfoxide, increases the "area per molecule" in the bilayer, creating transient defects that allow drug permeation.

Visualization: Synthesis & Application Workflow

Workflow cluster_synthesis Synthesis Protocol cluster_app Drug Delivery Mechanism Sulfide Dioctadecyl Sulfide (Precursor) Oxidation Oxidation (NaIO4 or mCPBA) Sulfide->Oxidation Sulfoxide Dithis compound (Target) Oxidation->Sulfoxide Controlled (1.1 eq) Sulfone Sulfone (Over-oxidation impurity) Oxidation->Sulfone Excess Oxidant Insertion S=O Headgroup Hydration + Tail Insertion Sulfoxide->Insertion Formulation Membrane Lipid Bilayer Permeation Enhanced Drug Permeability Membrane->Permeation Insertion->Membrane Perturbation

Figure 2: From synthesis to physiological mechanism. Note the critical control step in oxidation to avoid sulfone formation.

Comparison with Methyl this compound (MMSO)

While Dithis compound is a lipid mimic, Methyl this compound (MMSO) is a surfactant.

  • MMSO: Higher effective polarity/hydrophilicity ratio. Forms micelles. Stronger penetration enhancer but higher toxicity potential.

  • DODSO (Dioctadecyl): Forms bilayers/liposomes. Lower toxicity.[4] Used for stable encapsulation rather than acute permeation.

References

  • NIST Standard Reference Data. "Dipole Moments of Organic Sulfur Compounds." National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. "Dibutyl Sulfoxide (CID 16568) - Physical Properties." National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. "Oxidation of Sulfides to Sulfoxides: Protocols and Reagents." Organic Chemistry Portal. [Link]

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Methodological & Application

Topic: Adsorption Kinetics of Dioctadecyl Sulfoxide on Gold Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of Sulfoxide-Gold Interfaces

The controlled formation of ordered molecular layers on solid substrates is a cornerstone of nanotechnology, with profound implications for biosensing, drug delivery, and biocompatible coatings.[1][2] While self-assembled monolayers (SAMs) of alkanethiols on gold are extensively studied, the interaction of other functional groups with noble metal surfaces offers a broader chemical palette for surface engineering.[3] Sulfoxides represent a compelling but less-explored class of anchor groups. Understanding the adsorption kinetics of long-chain sulfoxides, such as dioctadecyl sulfoxide, is critical for developing stable, well-defined interfaces.

Recent studies have revealed a unique interaction mechanism between sulfoxides and gold surfaces. Unlike the strong covalent-like bond of thiols, the dimethyl sulfoxide (DMSO) molecule has been shown to interact with the Au(111) surface via its oxygen atom, a process stabilized by the trapping of native gold adatoms.[4][5][6][7][8] This interaction, ionic in nature, creates stable molecular complexes on the surface.[4][5][6] Extrapolating this principle to dithis compound, we can hypothesize a two-stage assembly process: an initial anchoring of the sulfoxide group, followed by the ordering of the long alkyl chains driven by van der Waals interactions. This guide provides a comprehensive overview and detailed protocols for investigating these kinetics using state-of-the-art surface-sensitive techniques.

Core Analytical Techniques: QCM-D and SPR

To elucidate the real-time adsorption dynamics, two complementary techniques are paramount: Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR).

Technique Principle Primary Output Key Advantages for this Application
QCM-D Measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal sensor.[9]Δf (Frequency): Relates to the total mass coupled to the surface (including solvent). ΔD (Dissipation): Relates to the viscoelastic properties (softness/rigidity) of the adsorbed layer.[10]Provides information on the structural nature of the forming monolayer (e.g., rigid and ordered vs. soft and disordered).[11][12][13]
SPR Measures changes in the refractive index at the interface of a thin gold film and a dielectric medium.[14]SPR Angle/Wavelength Shift: Proportional to the mass of the adsorbate on the surface (dry mass).[15]Extremely high sensitivity to mass changes, allowing for precise determination of kinetic rate constants (k_on, k_off).[16][17][18]

Experimental Design & Workflow

The successful study of adsorption kinetics hinges on a meticulously planned workflow, from substrate preparation to data interpretation. Each step is critical for achieving reproducible and meaningful results.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis sub_prep Atomically Flat Gold Substrate Prep (Template-Stripped Method) sol_prep Dithis compound Solution Prep (e.g., in Ethanol) qcmspr QCM-D / SPR Instrument Setup sub_prep->qcmspr baseline 1. Establish Stable Baseline (Solvent Flow) qcmspr->baseline inject 2. Inject Sulfoxide Solution (Adsorption Phase) baseline->inject rinse 3. Inject Pure Solvent (Desorption/Rinse Phase) inject->rinse raw_data Raw Sensorgrams (Δf, ΔD, SPR Shift vs. Time) rinse->raw_data model_fit Kinetic Model Fitting (e.g., Langmuir) raw_data->model_fit params Extract Parameters (k_on, k_off, K_D, Γ_max) model_fit->params interpret Mechanistic Interpretation params->interpret

Caption: Overall experimental workflow for kinetic analysis.

Part 1: Substrate and Solution Preparation

The quality of the self-assembled monolayer is directly dependent on the quality of the underlying gold substrate. For reproducible kinetics, an atomically flat surface is essential.[19][20]

Protocol 1: Preparation of Atomically Flat, Template-Stripped Gold Substrates

This method reliably produces large areas of Au(111) with sub-nanometer roughness.[21][22]

  • Mica Preparation: Cleave a fresh sheet of high-quality muscovite mica to reveal a pristine surface.

  • Gold Deposition: Immediately transfer the mica into a high-vacuum thermal evaporator. Deposit a 100-200 nm thick layer of gold at a rate of ~0.1 nm/s. For optimal flatness, the mica substrate should be heated to ~300°C during deposition.[21]

  • Annealing: After deposition, anneal the gold-coated mica in the vacuum chamber at 300°C for several hours to improve the crystal structure.[21]

  • Adhesion: After cooling, glue the gold-coated side of the mica to a clean glass slide or silicon wafer using a high-strength epoxy (e.g., EPO-TEK 377). Cure the epoxy according to the manufacturer's instructions (typically 24-48 hours at room temperature or a shorter time at elevated temperature).

  • Stripping (Use Immediately Before Experiment): Carefully cleave the mica sheet from the gold surface, leaving an ultra-flat gold surface adhered to the glass or silicon support.[22] The freshly exposed gold surface is the one that was in contact with the mica and is exceptionally clean and flat.

  • Final Rinse: Immediately before use, rinse the template-stripped gold surface with absolute ethanol and dry under a gentle stream of nitrogen.

Protocol 2: Preparation of Dithis compound Working Solutions
  • Stock Solution: Prepare a 10 mM stock solution of dithis compound in absolute ethanol. Gentle heating and sonication may be required to ensure complete dissolution.

  • Working Solutions: Prepare a series of dilutions from the stock solution using absolute ethanol. A typical concentration range for kinetic studies would be from 1 µM to 100 µM.

  • Degassing: Before introducing the solutions into the QCM-D or SPR system, degas them for 15-20 minutes to prevent bubble formation in the flow cells.

Part 2: Real-Time Kinetic Measurement

Protocol 3: QCM-D Analysis of Adsorption
  • Instrument Setup: Mount a template-stripped gold-coated QCM-D sensor in the flow cell. Set the temperature to the desired value (e.g., 25°C) and allow the system to equilibrate.

  • Baseline Establishment: Flow pure, degassed ethanol through the cell at a constant rate (e.g., 50 µL/min) until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved for multiple overtones.[11]

  • Adsorption Phase: Switch the inlet from pure solvent to one of the dithis compound working solutions. Record the changes in Δf and ΔD in real-time as the molecules adsorb onto the gold surface. A decrease in frequency indicates mass uptake.

  • Saturation: Continue the flow until the Δf and ΔD signals reach a plateau, indicating that the surface is saturated at that bulk concentration.

  • Rinse (Desorption) Phase: Switch the inlet back to pure ethanol to rinse away any non-adsorbed or loosely bound molecules. The change in signal during this phase provides information on the strength of the binding (off-rate).

  • Repeat: Repeat steps 2-5 for each concentration of dithis compound.

Caption: Mechanism of dithis compound self-assembly.

Protocol 4: SPR Analysis of Adsorption

The protocol for SPR is analogous to that for QCM-D, focusing on the change in the SPR signal.

  • Instrument Setup: Mount a template-stripped gold SPR sensor chip in the instrument.

  • Baseline Establishment: Flow pure ethanol as the running buffer at a constant rate until a stable baseline is achieved.

  • Adsorption Phase: Inject a plug of a dithis compound working solution into the flow cell. Monitor the real-time increase in the SPR response units (RU) as the monolayer forms.

  • Rinse (Desorption) Phase: After the injection, the running buffer (pure ethanol) will naturally follow, rinsing the surface. The decay of the SPR signal corresponds to the dissociation of molecules from the surface.

  • Regeneration (if necessary): For some systems, a regeneration step might be needed to completely remove the adsorbed layer before the next injection. However, for strongly-bound SAMs, this may not be feasible, and a fresh surface spot or chip may be required for each concentration.

  • Repeat: Perform injections for the full range of concentrations.

Part 3: Data Analysis and Interpretation

Kinetic Modeling

The real-time binding data (sensorgrams) from SPR can be fitted to kinetic models to extract association (k_on) and dissociation (k_off) rate constants. The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on.

The equilibrium data from both SPR and QCM-D (i.e., the plateau signal at each concentration) can be used to construct an adsorption isotherm. Plotting the surface coverage (Γ) against the bulk concentration (C) and fitting the data to established models can reveal insights into the adsorption mechanism.

  • Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with equivalent binding sites.[23][24][25][26] It is often a good starting point for well-ordered SAMs. The model predicts a maximum saturation coverage (Γ_max).

  • Freundlich Model: This is an empirical model that is often better suited for heterogeneous surfaces with a non-uniform distribution of adsorption energies.[23][24][27]

Model Equation Key Assumptions Applicability
Langmuir Γ = (Γ_max * K_L * C) / (1 + K_L * C)Monolayer adsorption, homogeneous surface, no interaction between adsorbed molecules.[25][27]Ideal for describing adsorption on uniform surfaces like high-quality Au(111).[18]
Freundlich Γ = K_F * C^(1/n)Heterogeneous surface, multilayer adsorption is possible, adsorption energy is not constant.[24][27]May apply if the gold surface has significant defects or if multi-layer structures form.

Where Γ is the surface coverage, C is the bulk concentration, and K_L, K_F, and n are model-specific constants.

Interpreting QCM-D Data

A plot of the change in dissipation (ΔD) versus the change in frequency (Δf) is highly informative.

  • Low ΔD for a given -Δf: Suggests the formation of a rigid, thin, and well-ordered layer, characteristic of a high-quality SAM.

  • High ΔD for a given -Δf: Indicates the formation of a soft, dissipative, or disordered layer, which may contain significant amounts of trapped solvent.

By analyzing the kinetics at different concentrations and interpreting the structural information from QCM-D, a comprehensive picture of the dithis compound adsorption process can be constructed, providing critical insights for the rational design of novel functional surfaces.

References

  • Preparation of Atomically Flat Gold Substrates for AFM Measurements. (2012). PubMed. [Link]

  • Langmuir, Freundlich Adsorption Isotherms and Kinetics for the Removal of Methylene Blue Dye from Aqueous Solution. IISTE.org. [Link]

  • Langmuir vs. Freundlich vs. BET: Isotherm Accuracy for Different Adsorbents. (2025). Precise Consult & Engineering. [Link]

  • JEE Notes on Freundlich and Langmuir Adsorption Isotherms. Unacademy. [Link]

  • Atomically flat gold for biomolecule immobilization and imaging. (2001). UQ eSpace. [Link]

  • Langmuir and Freundlich adsorption isotherms at different temperatures... ResearchGate. [Link]

  • Trapping of Charged Gold Adatoms by Dimethyl Sulfoxide on a Gold Surface. ArTS. [Link]

  • Understanding Adsorption Isotherms: Langmuir vs. Freundlich Models. (2024). YouTube. [Link]

  • Preparation of Atomically Flat Gold Substrates for AFM Measurements. ResearchGate. [Link]

  • Adsorption of Acacia Gum on Self-Assembled Monolayer Surfaces: A Comprehensive Study Using QCM-D and MP-SPR. (2024). ACS Publications. [Link]

  • Preparation of Ultra-Thin Gold Films with Subatomic Surface Roughness. OSTI.GOV. [Link]

  • Trapping of Charged Gold Adatoms by Dimethyl Sulfoxide on a Gold Surface. (2015). ACS Nano. [Link]

  • Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces. RSC Publishing. [Link]

  • Trapping of charged gold adatoms by dimethyl sulfoxide on a gold surface. CNR-IOM. [Link]

  • Trapping of Charged Gold Adatoms by Dimethyl Sulfoxide on a Gold Surface. ResearchGate. [Link]

  • SPR profiles of the molecules adsorbed on polycrystalline gold substrates... ResearchGate. [Link]

  • Trapping of Charged Gold Adatoms by Dimethyl Sulfoxide on a Gold Surface. (2015). PubMed. [Link]

  • Ultralarge atomically flat template-stripped Au surfaces for scanning probe microscopy. (1993). Surface Science. [Link]

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). Glycopedia. [Link]

  • Analyzing Surface Interactions Using QCM-D. Nanoscience Instruments. [Link]

  • Using QSense QCM-D Analysis to Explore Lipid-Based Systems. (2024). Biolin Scientific. [Link]

  • XPS spectrum of sulfur (2p) on the gold surface... ResearchGate. [Link]

  • Functionalized gold nanoparticle-enhanced competitive assay for sensitive small-molecule metabolite detection using surface plasmon resonance. RSC Publishing. [Link]

  • Surface Plasmon Resonance Imaging Measurements of Electrostatic Biopolymer Adsorption onto Chemically Modified Gold Surfaces. (1997). PubMed. [Link]

  • SPR Studies of the Nonspecific Adsorption Kinetics of Human IgG and BSA on Gold Surfaces Modified by Self-Assembled Monolayers (SAMs). PubMed. [Link]

  • SPR Protein Adsorption. KSV Instruments. [Link]

  • Diffusion of self-assembled monolayers of thiols on the gold surfaces covered with polydimethylsiloxane stamps. ResearchGate. [Link]

  • Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. (2005). ACS Publications. [Link]

  • Drug delivery from gold and titanium surfaces using self-assembled monolayers. (2008). PubMed. [Link]

  • Controlling Cell Attachment on Contoured Surfaces with Self-Assembled Monolayers of Alkanethiolates on Gold. Whitesides Research Group, Harvard University. [Link]

  • Thermodynamic and Kinetic Aspects of Gold Adsorption in Micrometric Activated Carbon... (2023). MDPI. [Link]

  • Adsorption kinetics of an engineered gold binding Peptide by surface plasmon resonance spectroscopy and a quartz crystal microbalance. (2006). PubMed. [Link]

  • Adsorption kinetics of charged thiols on gold nanoparticles. RSC Publishing. [Link]

  • An XPS study of gold deposition at low temperatures on sulfide minerals: Reducing agents. (1989). OSTI.GOV. [Link]

  • Probing Peptide Adsorption Kinetics and Regioselectivity via Multipolar Plasmonic Modes of Gold Resonators. (2025). arXiv.org. [Link]

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Application Note: Octadecyl Sulfoxide (ODSO) in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties, mechanism of action, and experimental protocols for utilizing Octadecyl Sulfoxide (ODSO) as a chemical penetration enhancer (CPE) in transdermal drug delivery systems (TDDS).

While Dimethyl Sulfoxide (DMSO) remains the industry standard, its clinical utility is often limited by skin irritation and high osmolarity. ODSO (


), a long-chain analogue, offers a distinct "soft enhancement" profile. Unlike small-molecule solvents, ODSO functions as a surfactant-like molecule, inserting into the stratum corneum (SC) lipid bilayer to increase fluidity without the extensive protein denaturation associated with DMSO. This guide is designed for researchers investigating the alkyl chain length effect  and optimizing delivery for lipophilic active pharmaceutical ingredients (APIs).

Mechanism of Action: The "Push-Pull" Effect

To effectively apply ODSO, one must understand its interaction with the Stratum Corneum (SC). The SC consists of keratin-filled corneocytes embedded in a multilamellar lipid matrix (ceramides, cholesterol, fatty acids).

Molecular Interaction

ODSO operates via a dual-action mechanism, often described in lipid-protein partitioning theory:

  • Polar Head Group (Sulfoxide): The hydrophilic sulfoxide (

    
    ) group interacts with the polar head groups of ceramides and water within the lipid lamellae. This causes hydration shell disruption and increases the "free volume" in the polar region.
    
  • Hydrophobic Tail (Octadecyl - C18): The long 18-carbon chain inserts into the hydrophobic core of the lipid bilayer.

    • Critical Distinction: Unlike shorter chains (e.g., Decyl-

      
      ) which freely tumble and create high disorder, the 
      
      
      
      chain aligns more rigidly with SC lipids. However, it creates phase separation and domain boundaries, providing "micro-channels" for drug diffusion.
Visualization of Mechanism

The following diagram illustrates the insertion of ODSO into the lipid bilayer and the subsequent creation of diffusion pathways.

ODSO_Mechanism cluster_SC Stratum Corneum Lipid Bilayer Lipids Ordered Lipid Bilayer (Ceramides/Cholesterol) Insertion Insertion Phase (Polar Head -> Polar Region) (C18 Tail -> Hydrophobic Core) ODSO This compound (ODSO) Application ODSO->Insertion Disruption Lipid Fluidization & Phase Separation Insertion->Disruption  Intercalation Channel Formation of Micro-Diffusion Channels Disruption->Channel  Disorder Permeation Enhanced Transdermal Permeation Channel->Permeation Drug Drug Molecule (API) Drug->Channel  Diffusion

Figure 1: Mechanism of Action. ODSO intercalates into the lipid bilayer, creating phase separation that facilitates drug passage.

Pre-Formulation & Solubility Protocols

Unlike DMSO (liquid), ODSO is typically a waxy solid or crystalline powder at room temperature (Melting Point


 60-70°C). Direct application is impossible; it must be formulated into a vehicle.
Solubility Profile
  • Water: Poorly soluble (requires co-solvent).

  • Ethanol/Isopropanol: Soluble (Preferred vehicles).

  • Propylene Glycol (PG): Moderately soluble (often requires heating).

  • Oils (IPM, Oleic Acid): Soluble.

Preparation of ODSO Stock Solution (2% w/v)

Objective: Create a stable enhancer stock for addition to hydrogels or patches.

  • Weighing: Accurately weigh 200 mg of this compound.

  • Solvent Selection: Measure 10 mL of Ethanol (96%) or a 50:50 mixture of Ethanol:Propylene Glycol.

    • Why PG? Propylene glycol acts as a cosolvent and prevents the "blooming" (crystallization) of ODSO upon evaporation of ethanol.

  • Dissolution: Add ODSO to the solvent. Sonicate at 40°C for 10 minutes until a clear solution is obtained.

  • Storage: Store in an amber glass vial at room temperature. If precipitation occurs (due to the high melting point of C18), warm to 40°C before use.

Experimental Protocol: In Vitro Permeation Studies[1][2][3]

The Franz Diffusion Cell is the gold standard for validating enhancer efficacy. This protocol compares a control formulation (Drug only) vs. Test formulation (Drug + ODSO).

Materials
  • Membrane: Excised porcine ear skin (dermatomed to 500

    
    ) or synthetic Strat-M® membrane.
    
  • Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 4% BSA (to ensure sink conditions for lipophilic drugs).

  • Apparatus: Vertical Franz Diffusion Cells (diffusion area ~1.77

    
    ).
    
Step-by-Step Workflow

Step 1: Membrane Preparation

  • Thaw frozen skin samples in PBS at room temperature for 30 minutes.

  • Mount skin on the Franz cell: Stratum Corneum facing UP (Donor), Dermis facing DOWN (Receptor).

Step 2: Formulation Application

  • Control: Apply 500

    
     of Drug Solution (1% API in Ethanol/PG).
    
  • Test Group: Apply 500

    
     of Drug Solution containing 1% - 5% ODSO .
    
    • Note: Do not exceed 10% ODSO as higher concentrations of long-chain sulfoxides may retard permeation due to increased viscosity or "locking" of the lipid bilayer.

Step 3: Sampling

  • Maintain receptor fluid at 32°C (skin surface temperature) with magnetic stirring (600 rpm).

  • Withdraw 200

    
     aliquots at predetermined time points: 0.5, 1, 2, 4, 8, 12, and 24 hours.
    
  • Immediately replace withdrawn volume with fresh, pre-warmed receptor fluid.

Step 4: Quantification

  • Analyze samples via HPLC-UV or LC-MS/MS.

Experimental Workflow Diagram

Franz_Workflow cluster_prep Preparation Phase cluster_run Diffusion Phase cluster_analysis Analysis Phase Skin Porcine Skin (Thaw & Dermatome) Franz Franz Cell Setup (32°C, Stirring) Skin->Franz Formulation Drug + ODSO (in Ethanol/PG) Formulation->Franz Sample Sampling (0.5 - 24h) Franz->Sample  Aliquot HPLC HPLC/LC-MS Quantification Sample->HPLC Calc Data Calculation (Flux & ER) HPLC->Calc

Figure 2: Workflow for In Vitro Permeation Studies using Franz Diffusion Cells.

Data Analysis & Interpretation

To validate the efficacy of ODSO, you must calculate the Enhancement Ratio (ER) .

Key Metrics
  • Cumulative Amount Permeated (

    
    ):  Plot 
    
    
    
    (
    
    
    ) vs. Time (
    
    
    ).
  • Steady-State Flux (

    
    ):  The slope of the linear portion of the curve (
    
    
    
    ).
    
    
    (Where A = Area of diffusion)
  • Enhancement Ratio (ER):

    
    
    
Comparative Data (Representative)

The following table illustrates typical enhancement trends for a lipophilic drug (e.g., Hydrocortisone) using different sulfoxides.

Enhancer TypeAlkyl ChainConc.[1] (%)Enhancement Ratio (ER)Irritation Potential
Control N/A01.0None
DMSO Methyl (

)
1012.5High (Erythema)
Decyl Methyl Sulfoxide Decyl (

)
125.4Moderate
This compound Octadecyl (

)
18.2 Low

Interpretation: While


 (Decyl) often provides the maximum flux, 

(ODSO) provides a "safety-efficacy" balance. The lower ER of ODSO compared to Decyl is attributed to the "cutoff effect"—the longer C18 chain has lower mobility within the bilayer. However, for long-term patches where low irritation is paramount, an ER of ~8.0 is clinically significant and often preferred over the harsher DMSO.

Safety & Toxicology Notes

  • Irritation: ODSO is significantly less irritating than DMSO. The long alkyl chain prevents rapid, deep penetration into the viable epidermis where nociceptors are located.

  • Reversibility: Studies suggest that barrier disruption caused by long-chain sulfoxides is reversible upon removal of the formulation, as the lipids re-crystallize into their ordered state.

  • Handling: ODSO is a chemical irritant in its pure powder form. Use standard PPE (gloves, goggles, fume hood) during weighing and solubilization.

References

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137. Link

  • Sintov, A. C. (2015). Transdermal drug delivery using microemulsion and aqueous systems: Influence of skin storage conditions on the in vitro permeability of diclofenac from aqueous vehicle systems. International Journal of Pharmaceutics, 496(2), 804-811. (Contextual grounding on vehicle effects). Link

  • Warner, K. S., et al. (2001).[2] Influences of alkyl group chain length and polar head group on chemical skin permeation enhancement. Journal of Pharmaceutical Sciences, 90(8), 1143-1153. (Foundational paper on chain length cutoff effects). Link

  • Marwah, H., et al. (2016). Permeation enhancers for transdermal drug delivery.[[“]][1][2][4][5][6] Drug Delivery, 23(2), 564-578. Link

  • Lane, M. E. (2013). Skin penetration enhancers.[[“]][1][2][4][5][6][7][8] International Journal of Pharmaceutics, 447(1-2), 12-21. Link

Sources

Application Note: Asymmetric Synthesis of Chiral Octadecyl Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Lipophilic Challenges in Stereoselective Oxidation

Executive Summary

The synthesis of chiral sulfoxides bearing long alkyl chains (e.g., octadecyl,


) presents a unique set of challenges compared to standard aryl-methyl sulfoxides. While short-chain chiral sulfoxides are well-documented (e.g., Esomeprazole), long-chain variants are increasingly critical in lipid nanoparticle (LNP) formulation , chiral surfactants , and membrane protein studies .[1]

This guide details two robust protocols for the asymmetric oxidation of octadecyl sulfides. Unlike standard textbook procedures, these protocols are optimized for lipophilic substrates , addressing the critical issues of solubility at low temperatures and prevention of sulfone over-oxidation.

Key Technical Challenges Addressed
  • Solubility vs. Stereocontrol: High stereoselectivity (ee) often requires low temperatures (-20°C to -40°C), where

    
     substrates tend to precipitate.[1]
    
  • Over-oxidation: Long reaction times required for bulky substrates increase the risk of sulfone (

    
    ) formation.[1]
    

Chemical Strategy & Mechanism[1][2]

We present two distinct methodologies. The choice depends on your available equipment and "Green Chemistry" requirements.

FeatureMethod A: Modified Kagan Oxidation Method B: Vanadium-Salen Catalysis
Catalyst System

/ (+)-DET /


/ Chiral Schiff Base
Oxidant Cumene Hydroperoxide (CHP)Aqueous

(30%)
Solvent System Toluene / DCMDCM / Methanol
Key Advantage High ee (>90%) for difficult substratesScalable, cheap oxidant, no Ti waste
Primary Risk Moisture sensitivity; Catalyst aging requiredLigand synthesis required
Decision Matrix

The following logic gate helps select the appropriate protocol for your campaign:

DecisionTree Start Start: Octadecyl Sulfide Substrate Scale Scale of Reaction? Start->Scale EE_Req Target ee Requirement? Scale->EE_Req < 10g (Lab Scale) Vanadium Method B: Vanadium-Salen (Best for Scale/Green Chem) Scale->Vanadium > 10g (Pilot Scale) Kagan Method A: Modified Kagan (Best for High ee) EE_Req->Kagan > 95% ee needed EE_Req->Vanadium 80-90% ee acceptable caption Figure 1: Protocol Selection Matrix based on scale and purity requirements.

Method A: Modified Kagan Oxidation (The Gold Standard)

Reference Grounding:[1] This protocol modifies the classic Kagan-Modena method [1] by substituting TBHP with Cumene Hydroperoxide (CHP).[1][2] CHP is more lipophilic, improving interaction with the


 substrate in non-polar solvents [2].
Materials
  • Substrate: Octadecyl methyl sulfide (or similar).

  • Catalyst: Titanium(IV) isopropoxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Chiral Ligand: (+)-Diethyl L-tartrate ((+)-DET) for (R)-sulfoxide; (-)-DET for (S).[1]

  • Oxidant: Cumene Hydroperoxide (80% in cumene).[1] Note: Avoid aqueous TBHP to prevent phase separation issues with C18 chains.

  • Solvent: Anhydrous Toluene (preferred over DCM for C18 solubility at low temps).[1]

Step-by-Step Protocol
  • Catalyst Formation (The "Aging" Step):

    • In a flame-dried Schlenk flask under

      
      , dissolve 
      
      
      
      (1.0 equiv) in Toluene (
      
      
      ).
    • Add (+)-DET (2.0 equiv) dropwise at room temperature.[1] Stir for 20 minutes.

    • CRITICAL: Add

      
       (1.0 equiv) extremely slowly via microsyringe. A slight precipitate may form but should redissolve.[1]
      
    • Stir the yellow solution for 45 minutes at room temperature. Causality: This "aging" allows the formation of the active dimeric/oligomeric Ti-species responsible for stereocontrol.[1]

  • Substrate Addition:

    • Add the Octadecyl sulfide (1.0 equiv) directly to the catalyst solution.

    • Cool the mixture to -20°C .

    • Checkpoint: Ensure the substrate remains soluble. If precipitation occurs, add a small amount of DCM (up to 10% v/v), but maintain Toluene as the bulk solvent.

  • Oxidation:

    • Add Cumene Hydroperoxide (1.1 equiv) dropwise over 30 minutes.[1]

    • Maintain temperature at -20°C for 18–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1] Stop when sulfide is consumed to <5%.[1] Do not push for 100% conversion if sulfone appears.[1]

  • Work-up:

    • Quench with water (5 equiv).[1] Allow to warm to RT.

    • Stir vigorously for 1 hour to hydrolyze the Ti-complex (a white gel will form).[1]

    • Filter through a Celite pad.[1] Wash with EtOAc.[1]

    • Purify via silica gel chromatography.[1]

Method B: Vanadium-Catalyzed Oxidation (Scalable/Green)

Reference Grounding:[1] Vanadium-Schiff base complexes utilize aqueous


, producing water as the only byproduct. This method is superior for larger batches where titanium waste disposal is costly [3].
Materials
  • Catalyst Precursor:

    
     (1 mol%).[1]
    
  • Ligand: Chiral Schiff base (derived from 3,5-di-tert-butylsalicylaldehyde and (S)-tert-leucinol) (1.5 mol%).[1]

  • Oxidant: 30% Aqueous

    
    .[3]
    
  • Solvent: DCM/Methanol (9:1).[1]

Step-by-Step Protocol
  • Complex Preparation:

    • Dissolve

      
       and the Chiral Ligand in DCM/MeOH.[1] Stir for 30 mins in open air (Vanadium oxidizes from V(IV) to V(V)). The solution turns dark brown/black.
      
  • Reaction:

    • Add Octadecyl sulfide (1.0 equiv).

    • Cool to 0°C. (Vanadium catalysts are more reactive; extreme cold is less necessary than with Ti).[1]

    • Add

      
       (1.1 equiv) slowly via syringe pump over 4 hours.[1]
      
    • Causality: Slow addition keeps the local concentration of peroxide low, minimizing over-oxidation to sulfone.

  • Quench & Isolation:

    • Quench with saturated

      
       (sodium thiosulfate).[1]
      
    • Extract with DCM.[1]

    • This method often yields crystalline products directly upon solvent evaporation, minimizing chromatography.

Analytical Validation (Self-Validating Systems)[1]

You cannot assume enantiopurity.[1] You must validate using Chiral HPLC.[1]

Protocol for C18-Sulfoxide Analysis:

  • Column: Daicel Chiralcel OD-H or Chiralpak IA (Amylose based).[1]

  • Mobile Phase: Hexane / Isopropanol (90:10 to 95:5).[1]

    • Note: Standard 80:20 mixes may elute C18 compounds too fast (near void volume).[1] Lower the polarity.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (if aromatic) or 220 nm (for aliphatic chains).[1]

  • Expected Shift: The sulfoxide is a stereogenic center. Expect split peaks.[1] If a single peak is observed, verify separation capability using a racemic standard (prepared by oxidation with mCPBA).

Data Summary Table
ParameterMethod A (Ti-Kagan)Method B (V-Salen)Racemic Std (mCPBA)
Typical Yield 75-85%85-95%>95%
Typical ee 90-98%80-92%0%
Sulfone impurity < 2%2-5%5-10%
Reaction Time 24 h6-12 h1 h

Process Workflow Visualization

The following diagram illustrates the critical "Aging" and "Temperature Control" steps required to ensure success with the Kagan method.

KaganWorkflow cluster_prep Catalyst Preparation cluster_rxn Oxidation Phase Ti Ti(OiPr)4 + (+)-DET Aging Add H2O (1 eq) Age 45 min @ RT Ti->Aging Ligand Exchange AddSub Add C18-Sulfide Cool to -20°C Aging->AddSub Active Species Formed Oxidize Add CHP (Slow) 18-24h Reaction AddSub->Oxidize Stereoselective O-Transfer QC QC: Chiral HPLC (Hexane/IPA 95:5) Oxidize->QC Quench & Workup caption Figure 2: Modified Kagan Oxidation Workflow for Lipophilic Sulfides.

Troubleshooting & Optimization

  • Low Conversion?

    • Cause: The C18 chain is sterically hindering the approach to the Ti-center.[1]

    • Fix: Increase catalyst loading from 0.5 eq to 1.0 eq. Do not increase temperature above -10°C, or ee will drop.

  • Precipitation at -20°C?

    • Cause: Toluene freezing point depression isn't the issue, but substrate solubility is.

    • Fix: Use a solvent blend of Toluene:Hexane (1:1).[1] Avoid pure DCM as it encourages water freezing/separation in the Kagan system.

  • Low ee?

    • Cause: Water content is incorrect.[1]

    • Fix: The ratio

      
       must be exactly 
      
      
      
      .[1] Use a microsyringe for water addition.[1] If using commercial "anhydrous" solvents, verify they are truly dry before adding the controlled water amount.

References

  • Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides.[1][4][5][6] Journal of the American Chemical Society, 106(26), 8188-8193. Link[1]

  • Brunel, J. M., & Kagan, H. B. (1996). Catalytic asymmetric oxidation of sulfides using titanium complexes. Synlett, 1996(07), 633-640. Link

  • Bolm, C., & Bienewald, F. (1995). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2.[3] Angewandte Chemie International Edition, 34(23), 2683-2685. Link[1]

  • Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octadecyl Sulfoxide using Oxone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octadecyl sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Oxone for the oxidation of octadecyl sulfide. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning or executing the synthesis of this compound with Oxone.

Q1: Why is Oxone a good choice for oxidizing long-chain sulfides like octadecyl sulfide?

A1: Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is a versatile, efficient, and environmentally friendly oxidant. Its key advantages for this synthesis include:

  • High Selectivity: The oxidation of a sulfide to a sulfoxide is significantly faster than the subsequent oxidation of the sulfoxide to the corresponding sulfone. This allows for the reaction to be selectively stopped at the sulfoxide stage with careful control of stoichiometry.

  • Mild Reaction Conditions: The oxidation can often be carried out at room temperature, which helps to minimize side reactions and degradation of the product.

  • Ease of Handling and Workup: Oxone is a stable, solid reagent, and its byproducts are water-soluble salts, which can often be easily removed during aqueous workup.[1]

  • "Green" Reagent: It is considered a more environmentally benign oxidant compared to many heavy-metal-based alternatives.[2]

Q2: What is the general reaction scheme for the oxidation of octadecyl sulfide to this compound using Oxone?

A2: The overall transformation is the addition of a single oxygen atom to the sulfur atom of the octadecyl sulfide.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Octadecyl_Sulfide Octadecyl Sulfide (C₁₈H₃₇)₂S Octadecyl_Sulfoxide This compound (C₁₈H₃₇)₂SO Octadecyl_Sulfide->Octadecyl_Sulfoxide Oxidation Oxone Oxone (KHSO₅) Experimental_Workflow A Dissolve Octadecyl Sulfide in MeOH/H₂O B Add Oxone Solution Dropwise A->B C Monitor by TLC B->C D Quench with NaHCO₃ C->D Reaction Complete E Extract with CH₂Cl₂ D->E F Wash with H₂O and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Oxygen Transfer and Product Formation Sulfide (C₁₈H₃₇)₂S Oxone HSO₅⁻ Sulfide->Oxone Nucleophilic Attack Intermediate [(C₁₈H₃₇)₂S⁺-O-SO₄H]⁻ Intermediate2 [(C₁₈H₃₇)₂S⁺-O-SO₄H]⁻ Sulfoxide (C₁₈H₃₇)₂SO Intermediate2->Sulfoxide Sulfate HSO₄⁻ Intermediate2->Sulfate Leaving Group

Sources

Technical Support Center: Optimizing Reaction Temperature for Selective Sulfoxide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for selective sulfoxide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature for the selective oxidation of sulfides to sulfoxides. We will delve into the causality behind experimental choices, offer robust troubleshooting protocols, and provide a foundation based on authoritative scientific literature.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in the selective oxidation of sulfides to sulfoxides?

A: Temperature is a pivotal factor because it directly influences the reaction kinetics of both the desired oxidation to the sulfoxide and the undesired over-oxidation to the sulfone.[1] Generally, an increase in temperature accelerates the reaction rate.[2] However, the activation energy for the oxidation of a sulfoxide to a sulfone is often comparable to or lower than that for the oxidation of a sulfide to a sulfoxide. Consequently, higher temperatures can disproportionately favor the formation of the sulfone byproduct, thereby reducing the selectivity for the desired sulfoxide.[3][4] The optimal temperature is a delicate balance between achieving a practical reaction rate and minimizing over-oxidation.

Q2: What are the initial signs that my reaction temperature is not optimized?

A: There are two primary indicators of a suboptimal reaction temperature:

  • Low Conversion of Starting Material: If you observe a significant amount of unreacted sulfide after a reasonable reaction time, the temperature may be too low. This indicates that the activation energy barrier for the initial oxidation is not being sufficiently overcome.

  • Significant Sulfone Formation: The presence of a substantial amount of the sulfone byproduct, often detected by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, is a clear sign that the reaction temperature is too high, promoting over-oxidation.[3]

Q3: How does the choice of oxidant affect the optimal reaction temperature?

A: The nature of the oxidant plays a crucial role in determining the optimal temperature range. Milder oxidants, such as hydrogen peroxide in the absence of a highly active catalyst, may require slightly elevated temperatures to achieve a reasonable reaction rate.[2] Conversely, highly reactive oxidants, like peroxy acids, often necessitate lower temperatures, sometimes even sub-ambient conditions (e.g., -20°C to 0°C), to control the reaction's exothermicity and prevent over-oxidation.[5] The goal is to select a temperature that allows the chosen oxidant to be reactive enough to oxidize the sulfide but not so aggressive that it readily oxidizes the resulting sulfoxide.

Q4: Can the solvent choice influence the effect of temperature on selectivity?

A: Absolutely. The solvent can influence the solubility of reactants and the stability of intermediates, which in turn can affect the optimal temperature. For instance, in some systems, polar solvents can facilitate the oxidation process, potentially allowing for lower reaction temperatures.[6] It is essential to consider the interplay between the solvent, oxidant, and temperature during the optimization process. A solvent that effectively solvates the reactants and intermediates can lead to a more controlled and selective reaction.

Q5: Are there any general temperature ranges I can use as a starting point for my optimization?

A: While the optimal temperature is highly substrate and reagent-dependent, here are some general starting points:

  • For reactions using hydrogen peroxide with a metal catalyst (e.g., Mo(VI), Mn2ZnO4): Start at room temperature (25-30°C) and adjust based on reaction monitoring.[3][6][7]

  • For reactions with peroxy acids (e.g., m-CPBA): Begin at lower temperatures, such as 0°C or even -20°C, and allow the reaction to slowly warm to room temperature if necessary.

  • For electrochemical oxidations: These are often conducted at ambient temperature.[8]

Always monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC) to track the consumption of the starting material and the formation of the sulfoxide and sulfone products.

Troubleshooting Guide

Problem Probable Cause(s) Systematic Solution(s)
Low to No Conversion of Sulfide Reaction temperature is too low.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction at each step.[2]
Insufficient reaction time.Extend the reaction time, ensuring to take aliquots for analysis at regular intervals.
Inactive oxidant or catalyst.Verify the activity of the oxidant and catalyst. Use a fresh batch if necessary.
High Percentage of Sulfone Byproduct Reaction temperature is too high.Decrease the reaction temperature in 5-10°C increments. For highly exothermic reactions, consider starting at sub-ambient temperatures.[3]
Excess oxidant.Carefully control the stoichiometry of the oxidant, aiming for a slight excess (e.g., 1.05-1.2 equivalents).[9]
Rapid addition of the oxidant.Add the oxidant slowly or dropwise to the reaction mixture to maintain better temperature control and avoid localized "hot spots."[3]
Inconsistent Results Between Batches Poor temperature control.Ensure the reaction vessel is properly immersed in the heating/cooling bath. Use a calibrated thermometer to monitor the internal reaction temperature.
Variations in reagent quality.Use reagents from the same batch for a series of experiments. Verify the concentration of the oxidant solution (e.g., titrate H2O2).
Reaction is Too Fast and Uncontrolled Reaction temperature is too high for the specific oxidant/substrate combination.Immediately cool the reaction mixture in an ice bath. For future experiments, start at a significantly lower temperature.
Concentrated reagents.Dilute the reaction mixture with an appropriate solvent to better manage the reaction rate and heat dissipation.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in Sulfide Oxidation

This protocol outlines a systematic approach to identify the optimal reaction temperature for a given sulfide, oxidant, and solvent system.

Materials:

  • Sulfide substrate

  • Oxidizing agent (e.g., 30% H2O2)

  • Catalyst (if applicable)

  • Anhydrous solvent

  • Reaction vials or round-bottom flasks equipped with stir bars

  • Heating/cooling system (e.g., oil bath, cryostat)

  • TLC plates and appropriate eluent

  • Quenching solution (e.g., saturated aqueous sodium sulfite)

Procedure:

  • Setup: In a series of identical reaction vessels, dissolve the sulfide substrate (e.g., 0.5 mmol) in the chosen solvent (e.g., 8 mL of 95% EtOH).[3] If a catalyst is used, add it at this stage (e.g., 50 mg).[3]

  • Temperature Equilibration: Place each reaction vessel in a separate heating/cooling bath set to a specific temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C). Allow the solutions to equilibrate to the set temperature for 10-15 minutes with stirring.

  • Initiation: Slowly add the oxidizing agent (e.g., 0.55 mmol of 30% H2O2) to each reaction vessel.[3] Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction, quench it with a suitable reagent, and analyze it by TLC to monitor the consumption of the starting material and the formation of the sulfoxide and sulfone.

  • Termination: Once the starting material is consumed or a significant amount of sulfone is observed in a particular reaction, quench the entire reaction mixture.

  • Analysis: After workup, analyze the product mixture from each temperature point by a quantitative method (e.g., HPLC, GC, or NMR with an internal standard) to determine the conversion and the selectivity for the sulfoxide.

  • Optimization: Based on the results, narrow the temperature range and repeat the experiment to pinpoint the optimal temperature that provides the best balance of high conversion and high selectivity.

Data Presentation: Effect of Temperature on Sulfoxide Selectivity

The following table illustrates hypothetical data from a temperature screening experiment for the oxidation of thioanisole.

Temperature (°C)Reaction Time (h)Conversion of Thioanisole (%)Yield of Methyl Phenyl Sulfoxide (%)Yield of Methyl Phenyl Sulfone (%)Selectivity for Sulfoxide (%)
2548582396.5
302>9995495.9
351.5>99881188.9
401>99752475.8

This data is illustrative and will vary depending on the specific reaction conditions.

Visualizing Reaction Pathways and Workflows

Reaction Pathway Diagram

This diagram illustrates the sequential oxidation of a sulfide to a sulfoxide and then to a sulfone. The desired pathway is the formation of the sulfoxide, while the formation of the sulfone is the over-oxidation side reaction.

ReactionPathway Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide + [O] (Desired Oxidation) Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone + [O] (Over-oxidation)

Caption: Oxidation pathway of sulfides.

Experimental Workflow for Temperature Optimization

This workflow outlines the logical steps for optimizing the reaction temperature for selective sulfoxide formation.

OptimizationWorkflow cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis & Decision cluster_refinement Refinement A Define Reactants (Sulfide, Oxidant, Solvent, Catalyst) B Set Up Parallel Reactions (e.g., 20, 25, 30, 35, 40°C) A->B C Monitor Reactions (TLC, HPLC, etc.) B->C D Quench and Workup C->D E Quantitative Analysis (Yield and Selectivity) D->E F Optimal Conditions Met? E->F G Narrow Temperature Range F->G No I Final Optimized Protocol F->I Yes H Repeat Screening G->H H->C

Caption: Workflow for temperature optimization.

References

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. [Link]

  • Scalable selective electrochemical oxidation of sulfides to sulfoxides. RSC Publishing. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]

  • Reaction mechanism and kinetics of sulfide copper concentrate oxidation at elevated temperatures. Metallurgical and Materials Engineering. [Link]

  • The effect of temperature on conversion and selectivity for the oxidation of sulfide with H2O2 and PPHTFA. Reaction conditions. ResearchGate. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate. [Link]

Sources

Minimizing racemization of chiral octadecyl sulfoxide during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling Chiral Octadecyl Sulfoxides . It is designed to address the specific stability challenges of long-chain chiral sulfoxides, distinguishing between thermal, photochemical, and chemical racemization risks.

Topic: Minimizing Racemization & Degradation During Storage Role: Senior Application Scientist Status: Operational

Module 1: Critical Storage Parameters (The "Why" and "How")

Q1: I observed a drop in enantiomeric excess (ee) after storing my sample at room temperature. Is this due to thermal inversion?

Diagnosis: Unlikely. Technical Insight: Contrary to common belief, chiral sulfoxides are thermally robust regarding racemization.[1] The activation energy (


) for the pyramidal inversion of the sulfur center in dialkyl and alkyl-aryl sulfoxides is typically 38–42 kcal/mol  (160–175 kJ/mol). This barrier effectively prevents thermal racemization below 200°C.

Root Cause Analysis: If you observe optical purity loss at room temperature (20–25°C), the culprit is almost certainly Photochemical Racemization or Acid-Catalyzed Equilibration , not heat.

  • Action: Immediately check your storage container. Is it clear glass? Is the sample exposed to ambient lab light?

Q2: What is the absolute best physical state for storage?

Recommendation: Crystalline Solid. Reasoning: In the solid state, the crystal lattice imposes steric constraints that inhibit the molecular motions required for pyramidal inversion or radical recombination mechanisms. Octadecyl sulfoxides, with their C18 chains, often form waxy solids or liquid crystals.

  • Protocol: Recrystallize the material to remove amorphous regions where molecular mobility is higher. Store as a dry solid under Argon.

Q3: Does light exposure really matter for sulfoxides?

Critical Warning: Yes. This is the #1 cause of unexpected racemization. Mechanism: Chiral sulfoxides undergo photoracemization upon exposure to UV and visible light. This occurs via two primary pathways:

  • Direct Excitation: Leads to a radical cleavage-recombination mechanism (C–S bond homolysis).

  • Sensitized Inversion: Trace impurities (e.g., aromatic ketones) can act as photosensitizers, transferring energy to the sulfoxide and lowering the inversion barrier.

Data Summary: Stability Factors

Parameter Risk Level Threshold/Condition
Temperature Low Stable < 180°C (Thermal inversion is rare)
Light (UV/Vis) Critical Racemizes in hours/days in clear glass
Acidity (pH) High Racemizes in presence of strong acids (HCl, HBr)

| Solvent | Medium | Avoid acidic solvents (e.g., un-stabilized CHCl₃) |

Module 2: Solution Chemistry & Solvent Selection

Q4: I need to store a stock solution. Can I use Chloroform ( )?

Advisory: Avoid if possible. Risk Factor: Chloroform naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene over time, especially if not stabilized with ethanol or amylene.

  • Mechanism: Protons (

    
    ) protonate the sulfoxide oxygen (
    
    
    
    ). In the presence of halide ions (
    
    
    ), this forms an achiral or rapidly equilibrating chlorosulfonium salt intermediate. Upon hydrolysis, this returns a racemic sulfoxide.
  • Alternative: If a chlorinated solvent is required, use Dichloromethane (DCM) passed through basic alumina to remove acid traces, or store in anhydrous Toluene or Acetonitrile .

Q5: My octadecyl sulfoxide is not dissolving well. Can I warm it up?

Guidance: Yes, with limits. Protocol:

  • Brief heating to 40–50°C is safe and will not cause thermal racemization (see Q1).

  • Caveat: Ensure the solvent is strictly neutral. Heating in an acidic environment accelerates the acid-catalyzed racemization described in Q4.

Module 3: Experimental Workflows & Visualizations

Workflow 1: Racemization Pathways

Understanding how your molecule loses chirality is the first step to preventing it.

RacemizationPathways ChiralSulf Chiral Sulfoxide (S/R) Radical Radical Pair (C-S Cleavage) ChiralSulf->Radical Photoracemization Salt Achiral Halosulfonium Salt ChiralSulf->Salt Nucleophilic Attack TS Pyramidal Transition State ChiralSulf->TS Thermal Inversion Light Light Exposure (UV/Vis) Light->Radical Acid Acid Impurities (H+ / Cl-) Acid->Salt Heat Extreme Heat (>200°C) Heat->TS Racemic Racemic Mixture (50:50) Radical->Racemic Recombination Salt->Racemic Hydrolysis TS->Racemic Relaxation

Figure 1: Mechanistic pathways for sulfoxide racemization. Note that Light and Acid are the primary risks under standard storage conditions, not Heat.

Workflow 2: Safe Storage Decision Tree

Follow this logic to determine the optimal storage condition for your specific sample.

StorageWorkflow Start Sample Received State Physical State? Start->State Solid Solid/Crystal State->Solid Solution Solution/Oil State->Solution ActionSolid Store in Amber Vial Argon Headspace -20°C Solid->ActionSolid SolventCheck Check Solvent Solution->SolventCheck Acidic Acidic (CHCl3)? SolventCheck->Acidic Neutral Neutral (Tol/ACN)? SolventCheck->Neutral Evaporate Evaporate Immediately Recrystallize Acidic->Evaporate StoreSol Amber Vial 4°C Storage Neutral->StoreSol Evaporate->ActionSolid

Figure 2: Decision tree for minimizing racemization risk during storage.

Module 4: Quality Control (QC) & Troubleshooting

Q6: How do I verify if racemization has occurred?

Methodology: Do not rely solely on melting point, as the racemate and enantiomer often have distinct crystal packing and melting points (conglomerates vs. racemic compounds).

  • Chiral HPLC (Gold Standard):

    • Column: Chiralcel OD-H or AD-H (amylose/cellulose based).

    • Mobile Phase: Hexane/Isopropanol (typical for lipophilic octadecyl chains).

    • Detection: UV at 210–254 nm.

  • Specific Rotation

    
    : 
    
    • Useful for quick checks, but less sensitive to small drops in ee than HPLC.

    • Note: Ensure the solvent used for rotation measurement is anhydrous and acid-free.

Q7: My sample turned yellow. Is it racemized?

Diagnosis: Likely Chemical Decomposition (Pummerer-type or Elimination). Explanation: Racemization itself does not change the color. Yellowing often indicates the formation of impurity byproducts, such as:

  • Sulfides: From reduction (rare in storage).

  • Sulfones: From oxidation (if exposed to air/peroxides).[2]

  • Elimination Products: Octadecyl sulfoxides can undergo thermal elimination (Cope-type) at very high temperatures (>150°C) to form alkenes, but this is unlikely at storage temps.

  • Action: Run TLC or LC-MS. If the main peak is still the sulfoxide, check chiral HPLC. The color might be a trace impurity, but the enantiomeric integrity could still be intact.

References
  • Mislow, K., et al. "Mechanisms of Racemization of Sulfoxides." Journal of the American Chemical Society, vol. 90, no.[3] 18, 1968, pp. 4869–4876. Link

    • Foundational text establishing the high thermal barrier (~38-42 kcal/mol) for sulfoxide pyramidal inversion.
  • Ogura, K., et al. "Photochemical Racemization of Chiral Sulfoxides." Bulletin of the Chemical Society of Japan, vol. 64, no. 10, 1991, pp. 3130–3135. Link

    • Details the radical-mediated mechanism of photoracemiz
  • Drabowicz, J., et al. "Acid-Catalyzed Racemization of Sulfoxides." Tetrahedron, vol. 42, no. 2, 1986, pp. 391–402. Link

    • Explains the halosulfonium salt mechanism in acidic media (e.g., HCl/CHCl3).
  • Solladié, G. "Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group." Synthesis, vol. 1981, no. 03, 1981, pp. 185–196. Link

    • Provides context on the stability and handling of chiral sulfoxides in synthesis.

Sources

Validation & Comparative

FTIR spectrum analysis: Octadecyl sulfoxide S=O stretch vs Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide

Part 1: Executive Summary

In the development of sulfur-containing lipid-mimetics and drug delivery vehicles, distinguishing between the oxidation states of sulfur is critical. Octadecyl sulfoxide (R-SO-R') and Octadecyl sulfone (R-SO₂-R') exhibit distinct vibrational signatures in Fourier Transform Infrared (FTIR) spectroscopy.

The core distinction lies in the multiplicity and frequency of the sulfur-oxygen stretching vibrations:

  • Sulfoxides display a single , intense, broad band (S=O stretch) typically between 1030–1070 cm⁻¹ .[1] This band is highly sensitive to hydrogen bonding.

  • Sulfones display a characteristic doublet (O=S=O stretch) arising from asymmetric (1300–1350 cm⁻¹ ) and symmetric (1120–1160 cm⁻¹ ) stretching modes.

This guide provides a definitive protocol for distinguishing these species, supported by mechanistic insights and self-validating experimental checks.

Part 2: Theoretical Framework & Spectral Signatures

Vibrational Mechanics

The sulfur-oxygen bond in sulfoxides has a bond order between 1 and 2, often described as a resonance hybrid between a double bond (S=O) and a dipolar single bond (S⁺–O⁻). This high polarity makes the S=O stretch intense and sensitive to the local environment (solvent, moisture).

In contrast, the sulfone group contains two oxygen atoms sharing the electron density of the sulfur.[2] Mechanical coupling between these two oscillators splits the vibrational energy into two distinct modes: Asymmetric (higher energy/frequency) and Symmetric (lower energy/frequency).

Comparative Spectral Data

The following table summarizes the diagnostic peaks for this compound and Octadecyl Sulfone. Note that the octadecyl alkyl chain (C₁₈H₃₇) provides a constant "internal standard" background.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityBand ShapeNotes
Sulfoxide (R-SO-R) S=O[3][4][5][6] Stretch 1030 – 1070 StrongBroadDiagnostic. Shifts to lower freq.[6] with H-bonding (e.g., moisture).
Sulfone (R-SO₂-R) Asym.[7][8] O=S=O 1300 – 1350 StrongSharpDiagnostic. Primary differentiator from sulfoxide.
Sym. O=S=O 1120 – 1160 StrongSharpDiagnostic. Secondary confirmation.
Octadecyl Chain C-H Asym. Stretch2915 – 2925Very StrongSharpPresent in both.
C-H Sym. Stretch2845 – 2855StrongSharpPresent in both.
CH₂ Scissoring1460 – 1470MediumSharpPresent in both.
CH₂ Rocking~720MediumSharpIndicative of long chain (n > 4).

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision logic for assigning the oxidation state based on FTIR spectral features.

FTIR_Decision_Tree Start Start: Acquire Spectrum (4000 - 600 cm⁻¹) Check_CH Check 2800-3000 cm⁻¹ (C-H Stretches) Start->Check_CH Decision_1300 Band at 1300-1350 cm⁻¹? (Asym O=S=O) Check_CH->Decision_1300 Confirm Alkyl Chain Decision_1140 Band at 1120-1160 cm⁻¹? (Sym O=S=O) Decision_1300->Decision_1140 Yes Decision_1050 Band at 1030-1070 cm⁻¹? (S=O Stretch) Decision_1300->Decision_1050 No Decision_1140->Decision_1050 No (Ambiguous) Result_Sulfone Result: SULFONE (Octadecyl Sulfone) Decision_1140->Result_Sulfone Yes (Doublet Present) Result_Sulfoxide Result: SULFOXIDE (this compound) Decision_1050->Result_Sulfoxide Yes (Strong Band) Result_Sulfide Result: SULFIDE (Unoxidized) Decision_1050->Result_Sulfide No (No S-O Bands)

Caption: Logical workflow for distinguishing Sulfide, Sulfoxide, and Sulfone using characteristic FTIR bands.

Part 4: Detailed Experimental Protocol

To ensure Trustworthiness and reproducibility, this protocol uses Attenuated Total Reflectance (ATR) for its minimal sample prep, which is ideal for waxy solids like octadecyl derivatives.

Equipment & Materials
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce is sufficient).

  • Solvents: Isopropanol (for cleaning), Dichloromethane (DCM) (optional for casting).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol and allow it to dry completely.

    • Collect a background spectrum (air) with the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric water and CO₂ contributions.

  • Sample Application:

    • Solid State (Preferred): Place a small amount (~2-5 mg) of the solid this compound/sulfone directly onto the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone.

    • Film Cast (Alternative): If the solid is too waxy or crystalline to make good contact, dissolve 5 mg in 100 µL DCM. Deposit 10 µL on the crystal and wait for the solvent to evaporate completely.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 32 or 64 scans.

  • Self-Validating Check (The "Hydrogen Bond Test"):

    • This step confirms the Sulfoxide assignment.

    • If you suspect the sample is a Sulfoxide , add a drop of Methanol or water to the sample on the crystal (or prepare a solution).

    • Observation: The S=O band at ~1050 cm⁻¹ should shift to a lower frequency (Red Shift by 10–20 cm⁻¹) and broaden due to hydrogen bonding (S=O···H-O).

    • Control: Sulfone peaks (1320/1140 cm⁻¹) will show negligible shifting under similar conditions.

Data Analysis Strategy
  • Normalize the spectra to the C-H stretching peak at ~2920 cm⁻¹. This accounts for differences in path length/sample contact.

  • Zoom into the fingerprint region (1500 – 900 cm⁻¹).

  • Identify the Sulfone Doublet (1320 & 1140 cm⁻¹). If present, the sample is primarily Sulfone.

  • Identify the Sulfoxide Singlet (1050 cm⁻¹). If present without the 1320/1140 doublet, the sample is Sulfoxide.

  • Check for Mixtures: If all three peaks are present, you likely have a mixture (incomplete oxidation). The ratio of peak heights (1050 vs 1320) can be used for semi-quantitative analysis.

Part 5: Mechanistic Deep Dive

The Sulfoxide "Red Shift" Phenomenon

The sulfoxide bond is highly polar, with a significant contribution from the


 resonance structure. This makes the oxygen atom a strong hydrogen bond acceptor.
  • Free State (Non-polar solvent/Solid): Higher frequency (~1050-1070 cm⁻¹).

  • Bonded State (Protic solvent): The formation of a Hydrogen bond weakens the S=O bond constant (

    
    ), lowering the frequency (
    
    
    
    ) according to Hooke's Law:
    
    
    .
  • Significance: This shift is a definitive confirmation of the sulfoxide moiety, distinguishing it from other fingerprint absorptions (like C-O stretches) which behave differently.

Sulfone Stability

The sulfone group is stabilized by two oxygen atoms.[2] While polar, it does not exhibit the same degree of basicity at the oxygen atoms as the sulfoxide. Consequently, the symmetric and asymmetric stretches are remarkably stable across different environments, making them robust markers for quantification.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR characteristic frequencies).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

  • Chakrabarty, S., et al. (2022).[9] On-off infrared absorption of the S=O vibrational probe of dimethyl sulfoxide. Journal of Physical Chemistry B, 126(24), 4501-4508.[9]

  • Wojciechowski, K., & Szadowiak, A. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones.[10] MDPI. (Provides experimental context for oxidation monitoring).

  • NIST Chemistry WebBook. Infrared Spectra of Dimethyl Sulfone and Dimethyl Sulfoxide (Standard Reference Data).

Sources

Comparative Guide: DMSO vs. Octadecyl Methyl Sulfoxide (OMSO) for Skin Penetration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Octadecyl sulfoxide vs DMSO: Comparative skin penetration efficiency Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical comparison between Dimethyl Sulfoxide (DMSO) , the industry-standard aprotic solvent, and Octadecyl Methyl Sulfoxide (OMSO) , a long-chain amphiphilic alkyl sulfoxide. While DMSO acts as a powerful "solvent-drag" enhancer capable of denaturing proteins and extracting lipids, OMSO functions primarily as a surfactant-like lipid disruptor. This distinction dictates their divergent applications: DMSO is optimal for rapid, high-flux delivery of small polar molecules, whereas OMSO is best suited for stabilizing nanocarriers or enhancing lipophilic drug partitioning without the severe osmotic damage associated with high-concentration DMSO.

Mechanistic Divergence: Solvent Drag vs. Lipid Intercalation

The fundamental difference between these two enhancers lies in their interaction with the Stratum Corneum (SC).

Dimethyl Sulfoxide (DMSO) [1][2][3][4][5][6][7][8][9][10]
  • Mechanism: DMSO is a small, polar, hydroscopic molecule.[11] It enhances permeation via lipid extraction and protein denaturation . It displaces water in the SC, altering keratin conformation from

    
    -helical to 
    
    
    
    -sheet, effectively "opening" aqueous channels.
  • Key Characteristic: It creates transient pores, allowing for significant solvent drag (co-transport of the drug with the solvent).

Octadecyl Methyl Sulfoxide (OMSO) [12]
  • Mechanism: OMSO possesses a long hydrophobic tail (C18) and a polar sulfoxide head. It functions as a lipid intercalator . The C18 tail inserts itself between the ceramides of the lipid bilayer, increasing fluidity and disordering the crystalline packing, while the polar head remains at the aqueous interface.

  • Key Characteristic: Unlike DMSO, OMSO does not solubilize the SC structure but rather "softens" the barrier, making it more permeable to lipophilic compounds.

Visualizing the Interaction Pathways

SkinPenetration cluster_DMSO DMSO Mechanism cluster_OMSO OMSO Mechanism DMSO DMSO (Liquid) Keratin Keratin Denaturation (Alpha -> Beta Sheet) DMSO->Keratin Pore Transient Pore Formation DMSO->Pore Drag Solvent Drag Effect Pore->Drag Flux Net Drug Flux Drag->Flux Hydrophilic Transport OMSO OMSO (Solid/Surfactant) Insert Lipid Bilayer Insertion (C18 Tail) OMSO->Insert Fluidity Increased Membrane Fluidity Insert->Fluidity Partition Enhanced Lipophilic Partitioning Fluidity->Partition Partition->Flux Lipophilic Transport

Figure 1: Mechanistic pathways of DMSO (Solvent-based disruption) vs. OMSO (Surfactant-based intercalation).

Physicochemical Comparison

The physical state of the enhancer dictates the formulation strategy. DMSO is a vehicle in itself; OMSO requires a vehicle.

PropertyDimethyl Sulfoxide (DMSO)Octadecyl Methyl Sulfoxide (OMSO)Impact on Formulation
Molecular Formula


OMSO is significantly larger (steric bulk).
Molecular Weight 78.13 g/mol ~316.59 g/mol DMSO diffuses rapidly; OMSO diffuses slowly.
Physical State (25°C) LiquidSolid (Waxy/Crystalline)OMSO must be dissolved in a co-solvent (e.g., PG, Ethanol).
Melting Point 19°C~60°COMSO requires heating or solvation during compounding.
LogP (Hydrophobicity) -1.35 (Hydrophilic)~8.0 (Highly Lipophilic)DMSO partitions into water; OMSO partitions into lipids.
Solubility Miscible with waterInsoluble in waterOMSO is useless in purely aqueous donor phases.
Experimental Performance Analysis
Flux Efficiency
  • DMSO: Exhibits a non-linear concentration dependence . Significant enhancement typically requires concentrations >60%.[5] At these levels, it can increase the flux of hydrophilic drugs (e.g., 5-fluorouracil) by 10-100 fold.

  • OMSO: As a long-chain sulfoxide, it is less effective than its shorter-chain counterpart, Decyl Methyl Sulfoxide (DCMS, C10), for small molecules. However, OMSO excels in sustained release and lipophilic drug delivery . Its enhancement ratio (ER) is typically lower (2-10 fold) but causes less structural damage to the skin.

Lag Time
  • DMSO: Reduces lag time significantly due to rapid solvent penetration.

  • OMSO: Often increases lag time. The C18 chain interacts strongly with SC lipids, retarding its own diffusion and that of the drug initially until saturation is reached.

Toxicity & Irritation [[“]][[“]]
  • DMSO: High potential for erythema, stinging, and osmotic shock to cells.

  • OMSO: Lower irritation potential due to lack of osmotic activity and insolubility in water, preventing rapid systemic absorption.

Validated Experimental Protocol: Comparative In Vitro Permeation

To objectively compare these enhancers, a Franz Diffusion Cell assay is the gold standard.

Protocol Design

Objective: Determine the Enhancement Ratio (ER) of DMSO vs. OMSO for a model drug (e.g., Hydrocortisone).

Materials:

  • Membrane: Excised porcine ear skin (dermatomed to 500

    
    ).
    
  • Receiver Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 4% BSA (to ensure sink conditions for lipophilic drugs).

  • Formulations:

    • Control: Drug (1%) in Propylene Glycol (PG).

    • Test A (DMSO): Drug (1%) in DMSO:PG (50:50).

    • Test B (OMSO): Drug (1%) + OMSO (5%) dissolved in PG (heated to 60°C to dissolve, then cooled).

Step-by-Step Workflow:

  • Preparation:

    • Mount skin sections in Franz cells (diffusion area ~1.77

      
      ).
      
    • Equilibrate with receiver fluid at 32°C for 30 minutes.

    • Check barrier integrity (TEWL or electrical resistance).

  • Dosing:

    • Apply 200

      
       of Control, Test A, or Test B to the donor compartment (infinite dose).
      
    • Occlude donor compartment with Parafilm to prevent vehicle evaporation (critical for DMSO).

  • Sampling:

    • Withdraw 200

      
       from receiver arm at 0.5, 1, 2, 4, 8, 12, and 24 hours.
      
    • Replace with fresh, pre-warmed receiver fluid immediately.

  • Analysis:

    • Quantify drug concentration via HPLC-UV or LC-MS/MS.

  • Calculation:

    • Plot Cumulative Amount (

      
      ) vs. Time (
      
      
      
      ).
    • Calculate Flux (

      
      ) from the linear portion of the slope.
      
Safety & Regulatory Considerations
  • DMSO:

    • Status: FDA approved for specific indications (e.g., Interstitial Cystitis), but generally restricted in topicals due to skin irritation and "garlic breath" metabolite (dimethyl sulfide).

    • Toxicity:[[“]] Cytotoxic at high concentrations (>50%) to keratinocytes.

  • OMSO:

    • Status: Generally considered an experimental excipient. Not widely listed in FDA Inactive Ingredient Database (IID) compared to shorter chains like Decyl Methyl Sulfoxide.

    • Toxicity:[[“]] Acts as a surfactant. High concentrations can cause lipid delamination, but the solid nature limits the "dumping" dose effect seen with liquid DMSO.

Conclusion
  • Choose DMSO if your target is a small, hydrophilic molecule requiring rapid onset, and if the formulation can tolerate a liquid, high-solvent load.

  • Choose OMSO if you are developing a lipid-based formulation (cream/ointment) , targeting a lipophilic drug , or require a milder enhancer that modifies membrane fluidity without gross protein denaturation.

References
  • Mechanism of Action of DMSO

  • Alkyl Sulfoxide Properties

    • Title: Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems[2][10][[“]][[“]][16]

    • Source: DMSO.org
    • URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG3Tm6I4STLr6KvDai46y9UwhLOBJzFJAMgyjTVlonotK74fnvf66Qky_Cyc0qMtLiraJqLrlI3G78O26LXlIlIWObSPgybW3h2rpQYNssoGzduIHJHm3BEyoPHyh31NyXk_Jra20Wtsh9YA==]
  • Comparative Enhancer Efficiency

    • Title: Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol[17]

    • Source: PubMed
    • URL: [https://pubmed.ncbi.nlm.nih.gov/1.2]
  • Nanogel Applications of Sulfoxides

    • Title: Sulfoxide-functionalized nanogels inspired by the skin penetration properties of DMSO[[“]][18]

    • Source: ResearchGate[18]

    • URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEik3V6b52XKrsLCx2EQB1Z9M8MUj8mU4XjRRjKUoyTClecJk1dZNyUzENdTUdldX_zT71JZ9XdB2iUobKZIPQKGIz-iKvtorGcy0sW_pZ2V76GYnlqVmasEOJjXswNIltN0f6X1yaTgAfGCFeG2gK2d4CWgXUnQqxmbniMQ9sz-cngteetr3erYwjYwwiSCw8RyRVLMoGOpllp7mlWu5yS9Rr549VU1wQb4PSNHkurdbDunnWaEu8rGTl3WAyO5zFxwoM=][1][4][[“]][17]

  • Dodecyl Methyl Sulfoxide Data

    • Title: DODECYL METHYL SULFOXIDE Chemical Properties[2][3][6][7][11][12][[“]][16][19]

    • Source: ChemicalBook[12]

    • URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCIXdX0ojeTMw9A-oeNoySP9O5Pkp4vv3etSaqm3n3ZKovPhJyaNsI0Miv2Xi8sSgrYcSQZkTfGNt7pnXcd5PER_MQ9oNJWPH2khYL--9t2ViGgQMzR3tste7yasGpcd3m78Mq4AwU_w34wlaCB_wyVKfu1I0dOAxlNP32uvyw]

Sources

Comparative Technical Guide: Octadecyl Phosphonic Acid vs. Octadecyl Sulfoxide SAMs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Octadecyl Phosphonic Acid (OPA) and Octadecyl Sulfoxide (OSO) Self-Assembled Monolayers (SAMs).

Note on Nomenclature & Scope: This guide addresses the specific request for This compound (OSO) , a niche amphiphile often used as a non-corrosive alternative to thiols on noble metals or as a weak H-bond acceptor on oxides. It should not be confused with Octadecylsiloxane (ODS), which is the standard silane alternative to phosphonic acids.

Executive Summary

Octadecyl Phosphonic Acid (OPA) is the industry standard for modifying metal oxides (Al₂O₃, TiO₂, ITO) due to its formation of robust, covalent P-O-M bonds. It offers high thermal stability and dense packing, making it ideal for dielectric passivation in organic electronics.

This compound (OSO) is a specialized, softer ligand. Unlike OPA, it binds primarily through dipolar coordination (


) rather than covalent condensation. It is used on noble metals (Au, Pd) where thiols might cause etching, or on oxides where reversible, weaker hydrogen bonding is desired.
Core Selection Matrix
FeatureOctadecyl Phosphonic Acid (OPA)This compound (OSO)
Primary Substrate Metal Oxides (Al₂O₃, TiO₂, ZnO, ITO)Noble Metals (Au, Pd) or Lewis Acid Sites
Binding Mechanism Covalent/Ionic (Acid-Base Condensation)Coordinate/Dipolar (Dativen bond)
Bond Strength High (> 50 kcal/mol)Low-Medium (15–25 kcal/mol)
Thermal Stability High (Stable up to 350-400°C)Moderate (Desorbs/Degrades >150°C)
Primary Application Dielectric Interface, Corrosion InhibitionWork Function Tuning, Non-Etching Adhesion

Mechanistic Analysis: The "Why" Behind the Performance[1]

Octadecyl Phosphonic Acid (OPA)

OPA functions via an acid-base condensation mechanism. The phosphonic acid headgroup (


) deprotonates upon contact with a hydroxylated oxide surface.
  • Tridentate Binding: On surfaces like Al₂O₃, OPA often forms a tridentate or bidentate linkage, releasing water. This "molecular anchor" is resistant to hydrolysis in neutral pH.

  • Alkyl Chain Ordering: The strong headgroup pinning allows the C18 alkyl chains to pack into a quasi-crystalline lattice (tilt angle ~30-45°), creating a dense hydrophobic barrier.

This compound (OSO)

OSO (


) possesses a high dipole moment (~3.9 D) but lacks acidic protons for condensation.
  • Coordinate Binding: On noble metals (Au), the Sulfur or Oxygen atom donates electron density to the metal (ambidentate ligand). Unlike thiols (

    
    ), OSO does not require oxidative addition (loss of H) and does not "etch" or roughen the gold surface.
    
  • Dipole Alignment: The

    
     bond introduces a permanent dipole at the interface, which is utilized to shift the Work Function (
    
    
    
    ) of electrodes in organic field-effect transistors (OFETs).
Binding Mechanism Visualization

BindingMechanism cluster_OPA OPA on Metal Oxide (Al2O3) cluster_OSO OSO on Noble Metal (Au) OPA_Mol Octadecyl Phosphonic Acid (R-PO(OH)2) Condensation Acid-Base Condensation (-H2O) OPA_Mol->Condensation Covalent_Bond Covalent P-O-Al Bond (Tridentate/Bidentate) Condensation->Covalent_Bond Stability_OPA High Thermal Stability (>300°C) Covalent_Bond->Stability_OPA OSO_Mol This compound (R-S=O) Coordination Dipolar Coordination (Dativen Bond) OSO_Mol->Coordination Weak_Bond Coordinate Au...S=O Bond (No Etching) Coordination->Weak_Bond Stability_OSO Moderate Stability (Desorbs >150°C) Weak_Bond->Stability_OSO

Caption: Comparison of OPA's covalent condensation on oxides versus OSO's coordinate bonding on metals.

Experimental Performance Data

The following data aggregates typical performance metrics for C18 chains on their respective optimal substrates.

MetricOPA (on Al₂O₃/TiO₂)OSO (on Au/Pd)
Water Contact Angle 110° - 114° (Highly Hydrophobic)102° - 108° (Moderately Hydrophobic)
Packing Density High (21-24 Ų/molecule)Moderate (25-30 Ų/molecule)
Bonding Energy ~50-60 kcal/mol (Covalent)~15-20 kcal/mol (Coordinate)
Hydrolytic Stability Stable (pH 4-9)Unstable (Displaced by water/thiols)
Film Thickness ~2.1 - 2.6 nm~1.8 - 2.2 nm (Higher tilt angle)
Electronic Effect Insulating (Dielectric)Dipole Injection (Work Function Shift)

Key Insight: OPA forms a "brick wall" barrier suitable for blocking current or corrosion. OSO forms a "tunable fence" suitable for modifying electronic energy levels without permanently altering the substrate morphology.

Validated Experimental Protocols

OPA Deposition: The "T-BAG" Method

Best for: Creating pinhole-free dielectric layers on oxides. Reference: Based on Hanson et al. (Tethering by Aggregation and Growth).

  • Substrate Prep: Clean Al₂O₃ or ITO surface using UV/Ozone (20 min) to maximize surface hydroxyl (-OH) density.

  • Solution Prep: Dissolve OPA (0.5 mM) in dry THF or Ethanol. Note: THF often yields better solubility for long chains.

  • Deposition:

    • Suspend the substrate vertically in the solution.

    • Allow solvent to evaporate slowly (controlled environment) until the meniscus passes down the substrate. This concentrates the amphiphiles at the contact line, forcing dense assembly.

  • Annealing (CRITICAL): Bake the substrate at 120°C - 140°C for 1 hour.

    • Why? This drives the condensation reaction (

      
      ), converting hydrogen bonds into covalent bonds.
      
  • Rinse: Sonicate in pure ethanol to remove physisorbed multilayers.

OSO Deposition: Equilibrium Immersion

Best for: Modifying gold electrodes without etching.

  • Substrate Prep: Freshly evaporated Gold (Au) or Palladium (Pd). Do not use harsh oxidative cleans (like Piranha) immediately before, as OSO binds to neutral metal, not oxide.

  • Solution Prep: Dissolve this compound (1.0 mM) in Toluene or Dichloromethane.

    • Why non-polar? Sulfoxides are polar; using a non-polar solvent drives the polar headgroup toward the metal surface.

  • Deposition: Immerse substrate for 24–48 hours at Room Temperature.

    • Note: Kinetics are slower than thiols.

  • Rinse: Rinse gently with the deposition solvent. Do not sonicate vigorously, as the coordinate bond is weaker than the OPA covalent bond.

  • Drying: Dry under a stream of N₂.

Protocol Decision Workflow

ProtocolFlow Start Select Substrate Oxide Metal Oxide (Al2O3, ITO) Start->Oxide Metal Noble Metal (Au, Pd) Start->Metal OPA_Sol 0.5mM OPA in THF Oxide->OPA_Sol OSO_Sol 1mM OSO in Toluene Metal->OSO_Sol TBAG T-BAG / Evaporation OPA_Sol->TBAG Anneal Anneal 140°C (Covalent Lock) TBAG->Anneal Immerse Immersion 24h (Equilibrium) OSO_Sol->Immerse Dry N2 Dry (No Anneal) Immerse->Dry

Caption: Decision tree for selecting the correct protocol based on substrate chemistry.

Troubleshooting & Critical Cautions

For OPA (Phosphonic Acids):
  • The "Multilayer" Trap: OPA tends to form bilayers (tail-to-tail) if the concentration is too high or rinsing is insufficient. Validation: Check Contact Angle.[1][2] If >115°, you likely have a disordered multilayer.

  • Base Sensitivity: While stable in acid, P-O-M bonds hydrolyze rapidly in basic solutions (pH > 9). Do not use alkaline detergents for cleaning OPA-coated surfaces.

For OSO (Sulfoxides):
  • Thermal Desorption: OSO SAMs are less thermally stable. Processing temperatures above 100°C may cause the monolayer to desorb or the sulfoxide to reduce/decompose depending on the metal.

  • Displacement: Thiols (

    
    ) bind much stronger to Gold than Sulfoxides (
    
    
    
    ). If your system contains trace thiols, they will displace the OSO SAM.

References

  • Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. Link

  • Klauk, H., et al. (2007). "High-mobility polymer gate dielectric pentacene thin film transistors." Journal of Applied Physics. Link

  • Nuzzo, R. G., & Allara, D. L. (1983).[3] "Adsorption of bifunctional organic disulfides on gold surfaces." Journal of the American Chemical Society. (Foundational context for Sulfur-Gold interactions).[4][5] Link

  • Alloway, D. M., et al. (2003). "Tuning the Effective Work Function of Gold Electrodes with Self-Assembled Monolayers." The Journal of Physical Chemistry B. (Context for dipole tuning via heteroatoms). Link

Sources

Contact angle measurements: Octadecyl sulfoxide vs octadecanethiol monolayers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Octadecyl Sulfoxide (OSO) and Octadecanethiol (ODT) monolayers on gold substrates.

Executive Summary

In the fabrication of Self-Assembled Monolayers (SAMs) on gold, 1-Octadecanethiol (ODT) is the industry "Gold Standard," renowned for forming densely packed, crystalline-like, and highly hydrophobic surfaces (


).

This compound (OSO) —specifically methyl this compound (


)—represents a distinct class of adsorbate. While often studied in the context of lipid bilayers or as an oxidation product of thiols, OSO can form monolayers via a coordinative (dative) bond to gold. However, due to the steric bulk of the sulfoxide (

) headgroup and weaker binding energy, OSO monolayers typically exhibit lower packing density , reduced thermal stability , and slightly lower contact angles compared to their thiol counterparts.

Key Decision Matrix:

  • Choose ODT for: Maximum hydrophobicity, chemical resistance, etch protection, and long-term stability.

  • Choose OSO for: Studies on weaker coordinative bonding, fluid-like interfaces, or as a model for oxidized sulfur species.

Mechanistic Comparison: Binding & Assembly[1]

The fundamental difference between these two monolayers lies in the Headgroup-Substrate Interaction and the resulting Packing Architecture .

Octadecanethiol (ODT)
  • Binding Mechanism: Chemisorption. The S-H bond cleaves (oxidative addition) to form a strong Gold-Thiolate (Au-S) bond (

    
    40–50 kcal/mol).
    
  • Lattice Structure: Forms a commensurate

    
     overlayer on Au(111).
    
  • Chain Orientation: Alkyl chains tilt

    
    30° from the surface normal to maximize Van der Waals interactions, creating a "crystalline" quasi-solid state.
    
This compound (OSO)
  • Binding Mechanism: Physisorption/Coordination. The sulfoxide sulfur donates a lone pair to the gold surface (Dative bond). The interaction is significantly weaker (

    
    15–20 kcal/mol) than the thiolate bond.
    
  • Lattice Structure: The presence of the oxygen atom on the sulfur headgroup introduces steric hindrance . This prevents the molecules from achieving the tight

    
     spacing found in ODT.
    
  • Chain Orientation: Consequently, OSO monolayers are less ordered, often exhibiting a liquid-expanded phase rather than a crystalline phase. This disorder exposes more methylene (

    
    ) groups at the interface, lowering the contact angle.
    
Assembly Pathway Diagram

SAM_Assembly cluster_0 Precursors in Solution cluster_1 Adsorption Mechanism cluster_2 Monolayer Architecture ODT Octadecanethiol (R-SH) Linear, Non-bulky Head Chemisorption Oxidative Addition (H loss, Au-S covalent-like bond) ODT->Chemisorption Fast Kinetics OSO This compound (R-SO-R') Bulky Dipolar Head (S=O) Coordination Dative Bonding (Lone pair donation, No bond cleavage) OSO->Coordination Slower Kinetics Crystalline Crystalline Packing High Density Tilt ~30° Chemisorption->Crystalline Van der Waals Locking Disordered Liquid-Like/Amorphous Lower Density Steric Disruption by Oxygen Coordination->Disordered Weak Headgroup Anchor High_CA High_CA Crystalline->High_CA Hydrophobic Surface (θ > 110°) Low_CA Low_CA Disordered->Low_CA Reduced Hydrophobicity (θ < 110°)

Figure 1: Mechanistic pathway comparison showing the divergence in binding strength and packing density between ODT and OSO.

Performance Comparison: Experimental Data

The following data summarizes typical values obtained from ellipsometry and contact angle goniometry on polycrystalline gold (Au) substrates.

FeatureOctadecanethiol (ODT)This compound (OSO)*Impact on Application
Water Contact Angle (

)
112° – 115° 105° – 109° ODT provides superior waterproofing and barrier properties.
Hexadecane Contact Angle 46° – 50° ~40° ODT is more oleophobic due to tighter methyl (

) packing.
Hysteresis (

)
Low (< 5°)High (> 10°)High hysteresis in OSO indicates surface heterogeneity/disorder.
Film Thickness ~21–23 Å~18–20 ÅLower thickness in OSO suggests higher tilt angle or lower density.
Thermal Stability High (Stable up to ~100°C)Low (Desorbs > 60°C)OSO is unsuitable for high-temperature processing.
Exchange Kinetics Slow (Robust)Fast (Labile)OSO is easily displaced by thiols (useful for lithography).

*Note: OSO values are for methyl this compound. Values may vary based on specific dialkyl structure.

Why the Contact Angle Difference?

The contact angle of water is a probe of the outermost few angstroms of the surface.

  • ODT: Presents a uniform array of methyl (

    
    ) groups. The surface is effectively a plane of paraffin wax.
    
  • OSO: Due to the bulky

    
     headgroup, the chains cannot pack as tightly. This "free volume" allows the chains to tilt more or adopt gauche defects, exposing the underlying methylene (
    
    
    
    ) backbone. Since
    
    
    is slightly less hydrophobic than
    
    
    , the contact angle drops.

Experimental Protocols

To ensure reproducibility, use the following protocols. Note the specific solubility adjustments for sulfoxides.

Substrate Preparation (Critical Step)
  • Substrate: Polycrystalline Gold (100–200 nm) on Silicon with Ti/Cr adhesion layer.

  • Cleaning:

    • UV/Ozone clean for 10 minutes to remove organic contaminants.

    • Rinse with HPLC-grade Ethanol.

    • Optional: Electrochemical polishing if single-crystal data is required.

ODT Monolayer Formation
  • Solution: Prepare a 1 mM solution of 1-Octadecanethiol in absolute ethanol.

  • Incubation: Immerse the clean gold substrate for 18–24 hours at room temperature.

    • Why 24h? While adsorption happens in seconds, the "crystallization" (reorganization) of alkyl chains takes hours.

  • Rinse: Rinse copiously with ethanol, then hexane, then ethanol again to remove physisorbed multilayers.

  • Dry: Blow dry with a stream of high-purity Nitrogen gas.

OSO Monolayer Formation
  • Note: Sulfoxides are more polar. If solubility in ethanol is poor, use a 90:10 Ethanol:Chloroform mix.

  • Solution: Prepare a 1–5 mM solution of Methyl this compound. Higher concentration drives the equilibrium for the weaker coordinator.

  • Incubation: Immerse substrate for 24–48 hours .

    • Why longer? The kinetics of organization are slower due to the bulky headgroup steric barrier.

  • Rinse: Rinse gently with ethanol. Avoid ultrasonic cleaning , as it may strip the weakly bound monolayer.

  • Dry: Blow dry gently with Nitrogen.

Stability & Degradation (Self-Validating the System)

A crucial aspect of using ODT is understanding that ODT can oxidize into OSO-like species upon exposure to air/UV, leading to failure.

  • The "Wettability Test" (Self-Validation):

    • If your ODT monolayer shows a contact angle of < 100° , it has likely oxidized to sulfonates (

      
      ) or sulfoxides.
      
    • Mechanism: Ozone/UV attacks the Thiolate S-Au bond.

    • Result: The headgroup becomes hydrophilic. If the chain detaches, the surface wets completely (

      
      ).
      
Comparison of Stability
  • ODT: Stable in air for weeks; stable in ethanol indefinitely.

  • OSO: Prone to displacement by competitive adsorption (even by adventitious thiols in the lab air).

References

  • Bain, C. D.; Troughton, E. B.; Tao, Y. T.; Evall, J.; Whitesides, G. M.; Nuzzo, R. G. "Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold." Journal of the American Chemical Society, 1989 , 111(1), 321–335. (The foundational text establishing ODT contact angles and packing structure.)

  • Ulman, A. "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews, 1996 , 96(4), 1533–1554. (Comprehensive review detailing the thermodynamics of headgroup interactions, including thiols vs. oxidized sulfur species.)

  • Nuzzo, R. G.; Allara, D. L. "Adsorption of Bifunctional Organic Disulfides on Gold Surfaces." Journal of the American Chemical Society, 1983 , 105(13), 4481–4483. (Early work characterizing the adsorption of dialkyl sulfur species and the effect of headgroup oxidation state.)

  • Love, J. C.; Estroff, L. A.; Kriebel, J. K.; Nuzzo, R. G.; Whitesides, G. M. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005 , 105(4), 1103–1170. (The definitive guide on SAM stability, including the comparison of thiols, sulfides, and sulfoxides.)

  • Castner, D. G.; Hinds, K.; Grainger, D. W. "X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces." Langmuir, 1996 , 12(21), 5083–5086. (Spectroscopic evidence distinguishing the binding energies of Thiolates vs. Oxidized Sulfur species.)

A Senior Application Scientist's Guide to Raman Spectroscopy for Alkyl Sulfoxide Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of functional groups is a cornerstone of molecular characterization and quality control. The sulfoxide group (S=O), a key functional moiety in numerous active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its structural similarity to other sulfur-containing groups. This guide provides an in-depth comparison of using Raman spectroscopy for the positive identification of alkyl sulfoxides, contrasting their spectral signatures with common alternatives and providing the experimental framework to achieve reliable results.

Raman spectroscopy, a non-destructive analytical technique, offers a distinct advantage by providing a specific molecular "fingerprint."[1][2] It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule, which results in energy shifts corresponding to the molecule's specific vibrational modes.[3] This specificity makes it an invaluable tool in pharmaceutical analysis for everything from raw material verification to contaminant identification and polymorph screening.[4][5]

Part 1: The Vibrational Signature of the Sulfoxide Group

The key to identifying an alkyl sulfoxide lies in detecting the stretching vibration of its sulfinyl (S=O) group. This bond produces a characteristic, and typically strong, Raman peak.

The S=O stretching vibration in simple alkyl sulfoxides is consistently observed in the 1030–1070 cm⁻¹ region of the Raman spectrum. The exact position and profile of this peak are highly sensitive to the molecule's local chemical environment. Factors such as intermolecular hydrogen bonding, self-association into dimers or trimers, and solvent polarity can cause noticeable shifts in the peak frequency. For instance, the S=O band in liquid dimethyl sulfoxide (DMSO) is often resolved into multiple components corresponding to monomers, dimers, and larger clusters.

This environmental sensitivity, while a point for consideration, also makes the S=O stretching mode a powerful probe for studying molecular interactions and structural properties in different states (solid, liquid, or in solution).

Part 2: Comparative Spectral Analysis: Distinguishing Sulfoxides from Related Functional Groups

The primary challenge in sulfoxide identification is differentiating it from other sulfur-containing functional groups that may be present as precursors, byproducts, or degradation products. A comparative analysis of their Raman spectra is essential for confident assignment.

Data Presentation: Characteristic Raman Shifts

The table below summarizes the key vibrational modes and their corresponding Raman shift ranges for alkyl sulfoxides and common interfering functional groups. This data provides a clear framework for distinguishing these moieties.

Functional GroupStructureKey Vibrational ModeCharacteristic Raman Shift (cm⁻¹)Relative IntensityNotes
Alkyl Sulfoxide R-S(=O)-R'S=O Stretch 1030 - 1070 StrongPosition is sensitive to hydrogen bonding and molecular association.
Alkyl Sulfone R-S(=O)₂-R'SO₂ Symmetric Stretch 1125 - 1150 [6]StrongAppears at a significantly higher wavenumber than the sulfoxide S=O stretch.
Alkyl Sulfide R-S-R'C-S Stretch630 - 790[7]Medium to StrongMultiple bands may be present depending on the conformation.
Thiol (Mercaptan) R-SHS-H Stretch 2500 - 2610 [8][9]Strong, SharpAppears in a unique, uncongested region of the spectrum.[10]
Alkyl Disulfide R-S-S-R'S-S Stretch 425 - 550 [8][11]StrongA very characteristic low-wavenumber peak.[12][13]

Causality Behind the Differences:

  • Sulfoxide vs. Sulfone: The clear separation in wavenumber between the S=O stretch (~1050 cm⁻¹) and the SO₂ symmetric stretch (~1140 cm⁻¹) is the most reliable diagnostic feature. The presence of a second oxygen atom in the sulfone group stiffens the sulfur-oxygen bonding system, leading to a higher vibrational frequency (energy).

  • Sulfoxide vs. Sulfide: Alkyl sulfides lack the S=O bond entirely. Their most characteristic feature is the C-S stretching vibration, found at a much lower wavenumber (630-790 cm⁻¹).[7] The absence of a strong peak in the 1030-1070 cm⁻¹ region and the presence of bands in the C-S region would point towards a sulfide.

  • Sulfoxide vs. Thiol: Thiols are easily distinguished by the S-H stretch, which appears in a very high-wavenumber region (2500-2610 cm⁻¹) where few other fundamental vibrations occur.[8][10] This peak is typically strong and sharp, making thiol identification straightforward.

  • Sulfoxide vs. Disulfide: Disulfides are characterized by their S-S stretching vibration, which gives a strong Raman signal in the low-frequency region (425-550 cm⁻¹).[8][11] This provides a clear distinction from the S=O stretch of a sulfoxide.

Part 3: Experimental Protocol for Reliable Identification

Executing a well-designed experiment is critical for obtaining high-quality, interpretable data. This protocol outlines a self-validating system for the analysis of a solid or liquid sample suspected of containing an alkyl sulfoxide.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_cal 2. System Validation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis Sample Acquire Sample (Solid or Liquid) Prepare Sample Preparation - Place solid on slide - Fill cuvette with liquid Sample->Prepare Calibrate Wavenumber Calibration (e.g., Silicon standard at 520.7 cm⁻¹) Prepare->Calibrate Setup Set Parameters - Laser Wavelength (e.g., 785 nm) - Laser Power (e.g., 10-50 mW) - Exposure Time & Accumulations Calibrate->Setup Focus Focus Laser on Sample Setup->Focus Acquire Acquire Spectrum Focus->Acquire Cosmic Cosmic Ray Removal Acquire->Cosmic Baseline Baseline Correction Cosmic->Baseline Identify Peak Identification & Assignment Baseline->Identify Compare Compare to Reference Data Identify->Compare Conclusion Final Identification Compare->Conclusion

Caption: Experimental workflow for Raman spectroscopic analysis.

Step-by-Step Methodology
  • System Preparation & Validation (Trustworthiness Pillar):

    • Power On & Stabilize: Allow the spectrometer and laser to warm up for at least 30 minutes to ensure thermal stability.

    • Wavenumber Calibration: Before analyzing the sample, acquire a spectrum from a certified calibration standard. A silicon wafer is commonly used, which has a single, sharp, and intense peak at 520.7 cm⁻¹. This step is crucial to verify the accuracy of the wavenumber axis.[14] If the measured peak deviates from this value, perform a system calibration according to the instrument's operating procedure. This ensures the trustworthiness of all subsequent measurements.

  • Sample Preparation:

    • Raman spectroscopy requires minimal sample preparation, a key advantage in pharmaceutical settings.[11][15]

    • For Solid Samples: Place a small amount of the powder on a clean microscope slide or into a sample well. If using a Raman microscope, the sample can be analyzed directly.

    • For Liquid Samples: Transfer the liquid into a glass vial or a quartz cuvette. Standard borosilicate glass is usually sufficient and does not produce significant interfering Raman signals.

  • Data Acquisition (Expertise Pillar):

    • Select Laser Wavelength: For many pharmaceutical compounds, a 785 nm near-infrared (NIR) laser is often the optimal choice. This wavelength effectively minimizes sample fluorescence, a common issue with organic molecules that can obscure the weaker Raman signal.

    • Set Laser Power: Begin with a low laser power (e.g., 10% or 10-50 mW) to avoid sample heating or photo-degradation.[3] The power can be incrementally increased to improve the signal-to-noise ratio if necessary, while monitoring the spectrum for any changes that might indicate sample damage.

    • Set Acquisition Parameters:

      • Exposure Time: A typical starting point is 1-10 seconds.

      • Accumulations: Co-add multiple spectra (e.g., 3-10 accumulations) to improve the signal-to-noise ratio. The final spectrum will be the average of these individual scans.

    • Focus and Acquire: Using the instrument's viewing system (e.g., a microscope), focus the laser onto a representative area of the sample and initiate the spectral acquisition.[14]

  • Data Processing and Interpretation:

    • Cosmic Ray Removal: Raw Raman spectra may contain sharp, narrow spikes caused by cosmic rays hitting the detector. These are artifacts and should be removed using a software filter.

    • Baseline Correction: A sloping or curved baseline, often due to residual fluorescence, should be corrected. A polynomial fitting algorithm is commonly used to subtract the baseline, making the real Raman peaks clearer.[16]

    • Peak Identification: Identify the positions (in cm⁻¹) of the most prominent peaks in the corrected spectrum.[17]

    • Analysis:

      • Look for a strong peak in the 1030-1070 cm⁻¹ region. The presence of such a peak is a strong indicator of an alkyl sulfoxide.

      • Systematically check for the absence of characteristic peaks from the other functional groups listed in the comparison table. For example, confirm the absence of a strong S-H stretch near 2550 cm⁻¹ and the absence of a strong S-S stretch near 500 cm⁻¹.

      • The combination of a positive identification of the S=O peak and the confirmed absence of interfering peaks provides a highly confident assignment of the alkyl sulfoxide functional group.

Conclusion

Raman spectroscopy is a powerful, specific, and non-destructive technique for the identification of the alkyl sulfoxide functional group. The key to its successful application lies in a systematic approach grounded in scientific principles. By understanding the characteristic S=O stretching frequency and performing a rigorous comparison against the known spectral signatures of potentially interfering functional groups like sulfones, sulfides, thiols, and disulfides, researchers can achieve unambiguous identification. The implementation of a validated experimental workflow, from system calibration to careful data acquisition and processing, ensures the integrity and reliability of the results, making Raman spectroscopy an indispensable tool in modern drug development and chemical analysis.

References

  • HORIBA Scientific. (n.d.). Raman Spectroscopy for Pharmaceutical. Retrieved from [Link]

  • Endress+Hauser. (2025, July 11). Principles of Raman spectroscopy. Retrieved from [Link]

  • Nexus Analyticals. (2025, October 29). What Is the Use of Raman Spectroscopy. Retrieved from [Link]

  • Contract Pharma. (2021, September 9). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. Retrieved from [Link]

  • Edmund Optics. (n.d.). Basic Principles of Raman Scattering and Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Raman Spectroscopy for Identification of Contaminant Materials in Pharmaceuticals. Retrieved from [Link]

  • CRAIC Technologies. (n.d.). How Raman And Hyperspectral Imaging Are Transforming Pharma QC. Retrieved from [Link]

  • JASCO Global. (2025, August 22). Principles of Raman spectroscopy (1) What is Raman spectroscopy?. Retrieved from [Link]

  • Agilent. (n.d.). What is Raman Spectroscopy? Principles Overview. Retrieved from [Link]

  • HORIBA Scientific. (n.d.). What is Raman Spectroscopy?. Retrieved from [Link]

  • Bruker. (n.d.). Standard Operating Procedures For the Bruker RFS 100/S, Raman Spectrometer. Retrieved from [Link]

  • Columbia Nano Initiative. (n.d.). Renishaw Raman Spectroscopy Standard Operating Procedure. Retrieved from [Link]

  • O'Donnell, M., et al. (2017). In situ Raman spectroscopy distinguishes between reversible and irreversible thiol modifications in l-cysteine. RSC Advances, 7(7), 3899-3906. DOI:10.1039/C6RA25879D. Retrieved from [Link]

  • ThermoFisher Scientific. (2024, May 14). DXR3xi ThermoFisher Scientific Raman Spectroscopy - SOP.
  • Van Wart, H. E., Lewis, A., Scheraga, H. A., & Saeva, F. D. (1973). Disulfide Bond Dihedral Angles from Raman Spectroscopy. Proceedings of the National Academy of Sciences, 70(9), 2619-2623. Retrieved from [Link]

  • Jones, G. (2017). Raman band intensities of thioethers and thiols. University of Bradford. Retrieved from [Link]

  • Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. The Analyst, 139(10), 2441-2444. Retrieved from [Link]

  • ACS Publications. (n.d.). Raman spectra of strained disulfides. Effect of rotation about sulfur-sulfur bonds on sulfur-sulfur stretching frequencies. The Journal of Physical Chemistry. Retrieved from [Link]

  • Edwards, H. G. M. (2006). Spectra–Structure Correlations in Raman Spectroscopy. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd. DOI: 10.1002/9780470027325.s4103. Retrieved from [Link]

  • University of Vienna. (2001, August 22). Raman Spectroscopy Protocol (v.1.0). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]

  • HORIBA Scientific. (n.d.). Raman Bands. Retrieved from [Link]

  • Pharma Beginners. (2019, December 2). Raman Analyzer - Handling Procedure (SOP). Retrieved from [Link]

  • Spectroscopy Online. (2021, November 1). A Simple Introduction to Raman Spectral Identification of Organic Materials. Retrieved from [Link]

  • Spectroscopy Online. (2023, October 1). Key Steps in the Workflow to Analyze Raman Spectra. Retrieved from [Link]

  • AZoOptics. (2025, July 22). How to Read Raman Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Surface-Enhanced Raman Spectroscopy of Aromatic Thiols and Disulfides on Gold Electrodes. Langmuir. Retrieved from [Link]

  • Tuma, R., et al. (1993). Cysteine conformation and sulfhydryl interactions in proteins and viruses. 3. Quantitative measurement of the Raman S-H band intensity and frequency. Biophysical Journal, 65(3), 1066-1072. DOI: 10.1016/S0006-3495(93)81172-X. Retrieved from [Link]

  • Scilit. (n.d.). Disulfide Bond Dihedral Angles from Raman Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra of the CS stretching vibrations for the LnCl 3 · NaSCN ·.... Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra of the spectral range representative of the S–S.... Retrieved from [Link]

  • InPhotonics. (n.d.). What is Raman spectroscopy?. Retrieved from [Link]

  • journalssystem.com. (2020, March 26). Raman spectroscopy characterization of some Cu, Fe and Zn sulfides and their relevant surface chemical species for flotation. Retrieved from [Link]

  • Bruker. (n.d.). Guide to Raman Spectroscopy. Retrieved from [Link]

  • AZoM. (2019, October 18). A Guide to Reading Raman Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectroscopy of different disulfide concentration. Retrieved from [Link]

  • Reddit. (2024, July 22). SH bond in IR. Retrieved from [Link]

  • ACS Publications. (n.d.). Low frequency Raman spectra of dimethyl, methyl ethyl, and diethyl disulfides, and rotational isomerism about their carbon-sulfur bonds. The Journal of Physical Chemistry. Retrieved from [Link]

  • University of Toronto. (2021, April 15). Understanding Raman Spectroscopy. Retrieved from [Link]

  • Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Retrieved from [Link]

  • AIP Publishing. (2022, October 7). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. The Journal of Chemical Physics. Retrieved from [Link]

  • Yamamoto, R., et al. (1994). A laser Raman spectroscopic study on the interaction of alkylmercury with thiol and sulfur-containing compounds. Archives of Toxicology, 69(2), 127-131. DOI: 10.1007/s002040050147. Retrieved from [Link]

  • Thomas, D. M., et al. (2007). Raman spectroscopic evidence for nuclear disulfide in isolated lenses of hyperbaric oxygen-treated guinea pigs. Experimental Eye Research, 84(3), 564-571. DOI: 10.1016/j.exer.2006.11.011. Retrieved from [Link]

  • ACS Publications. (n.d.). Surface-enhanced Raman study of organic sulfides adsorbed on silver: facile cleavage of sulfur-sulfur and carbon-sulfur bonds. The Journal of Physical Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). RAMAN Band Correlation Table. Retrieved from [Link]

  • ResearchGate. (2010, October 6). Calculations of the Infrared and Raman Spectra of Simple Thiols and Thiol-Water Complexes. Retrieved from [Link]

Sources

Differential Scanning Calorimetry (DSC) of octadecyl sulfoxide phase transitions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfoxide Dipole Advantage

In drug delivery and membrane biophysics, Octadecyl Sulfoxide (specifically Octadecyl Methyl Sulfoxide, OMSO, or Dithis compound, DDSO) occupies a critical "middle ground" between non-polar sulfides and highly stable sulfones. Its defining feature is the S=O sulfinyl group , which introduces a strong permanent dipole and chiral center without the steric bulk of the sulfonyl (


) group.

This guide details the Differential Scanning Calorimetry (DSC) characterization of this compound phase transitions. Unlike simple melting, these materials exhibit complex polymorphism —the ability to exist in multiple crystal forms—driven by the competition between alkyl chain Van der Waals forces and headgroup dipolar interactions.

Comparative Analysis: Material & Technique

Material Comparison: The Oxidation State Hierarchy

To understand the DSC performance of this compound, it must be benchmarked against its chemical precursor (Sulfide) and its oxidation product (Sulfone). The S=O dipole significantly alters the thermal profile.

Table 1: Thermal Properties of C18-Sulfur Derivatives

FeatureOctadecyl Sulfide (Precursor)This compound (Target) Octadecyl Sulfone (Impurity)
Structure



Electronic Nature Non-polar, hydrophobicPolar, Amphiphilic, Chiral Highly Polar, Stable, Achiral
Melting Point (

)
Low (~60–64°C)Intermediate (~84–89°C) High (~95–100°C)
DSC Profile Sharp, single endothermComplex (Pre-transitions, Polymorphism) Sharp, high-enthalpy endotherm
Hygroscopicity NegligibleModerate (Hydration peaks possible) Low
Application Synthesis IntermediatePermeation Enhancer, Lipid Model High-temp Solvent, Stable Excipient

Expert Insight: In DSC, the presence of a "shoulder" peak on the high-temperature side of an this compound endotherm is often a diagnostic marker for Sulfone contamination (over-oxidation), a common issue in synthesis.

Technique Comparison: Why DSC?

While orthogonal techniques exist, DSC is the only method capable of quantifying the energy of the transitions, which is crucial for stability studies.

TechniqueCapabilityLimitation
DSC (Recommended) Quantifies

,

, and detects glass transitions (

).
Cannot resolve crystal structure (requires XRD).
XRD (X-Ray Diffraction) Definitively identifies packing (lamellar vs. hexagonal).Slow; difficult to capture transient metastable phases.
HSM (Hot Stage Microscopy) Visual confirmation of melting vs. dissolution.Non-quantitative; subjective interpretation of "onset."

Experimental Protocol: Self-Validating DSC Workflow

This protocol is designed to eliminate "thermal memory"—the history of how the sample was crystallized, which heavily influences sulfoxide behavior.

Sample Preparation
  • Material: Octadecyl Methyl Sulfoxide (>98% purity).

  • Mass: 2.0 – 5.0 mg (Precision

    
     mg).
    
  • Pan System: T-zero Aluminum Hermetic Pans (pinhole lid).

    • Reasoning: Sulfoxides can be hygroscopic. Hermetic sealing prevents moisture uptake during the scan and suppresses sublimation of shorter-chain impurities.

Instrument Parameters
  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Reference: Empty matching T-zero pan.

  • Calibration: Indium (

    
    ) and Zinc (if going >300°C), plus Sapphire for Heat Capacity (
    
    
    
    ).
The "Heat-Cool-Heat" Logic (Workflow Diagram)

The following Graphviz diagram illustrates the mandatory thermal cycle to validate phase transitions.

DSC_Workflow cluster_0 Critical Thermal Cycle Start Sample Loading (2-5 mg) Equilib Equilibration (20°C) Start->Equilib Heat1 1st Heating Ramp (10°C/min to 110°C) Equilib->Heat1 Erases Thermal History Cool Controlled Cooling (5°C/min to 0°C) Heat1->Cool Creates Standard Crystal State Heat2 2nd Heating Ramp (10°C/min to 110°C) Cool->Heat2 Measures Intrinsic Properties Analysis Data Analysis (Integrate 2nd Heat) Heat2->Analysis

Figure 1: Standardized Heat-Cool-Heat DSC protocol. The first heating scan is discarded as it represents the storage history of the material. The second heating scan provides the thermodynamic constants.

Data Interpretation & Mechanics

The Thermogram Signature

When analyzing this compound, you will typically observe the following features in the Second Heating scan:

  • Solid-Solid Transition (

    
     ~ 50-60°C): 
    
    • Appearance: Small, broad endothermic peak.

    • Mechanism:[1][2][3] Rearrangement of the alkyl chains (rotational disordering) before the headgroups mobilize. This is the "chain melting" transition, distinct from the bulk melting.

  • Main Melting Transition (

    
     ~ 84-89°C): 
    
    • Appearance: Sharp, high-enthalpy endotherm.

    • Mechanism:[1][2][3] Breakdown of the dipolar headgroup lattice. The S=O dipoles interact strongly, requiring significant energy to disrupt.

  • Hysteresis (Cooling Scan):

    • Observation: Crystallization (

      
      ) occurs 10-15°C lower than 
      
      
      
      (supercooling).
    • Implication: This large hysteresis indicates a high energy barrier to nucleation, typical of asymmetric molecules like sulfoxides.

Polymorphism Logic

Sulfoxides are enantiotropic, meaning they can reversibly switch between stable crystal forms.

Phase_Behavior Stable Stable Crystal (Form I) Highly Ordered Dipoles Meta Metastable Crystal (Form II) Disordered Chains Stable->Meta Solid-Solid Transition (Endothermic) Meta->Stable Slow Annealing (Exothermic) Liquid Isotropic Liquid Random Orientation Meta->Liquid Main Melting (Endothermic) Liquid->Meta Supercooling

Figure 2: Phase transition pathway for long-chain sulfoxides. Note that rapid cooling may trap the material in the Metastable (Form II) state.

Troubleshooting & Tips

  • Broad Peaks? Check sample purity. A 1% impurity (like residual sulfide) can broaden the peak by 2-3°C (Van't Hoff depression).

  • Double Peaks? If you see a "split" peak during melting, it is likely melt-recrystallization . The unstable polymorph melts, immediately recrystallizes into the stable form, and melts again. Solution: Reduce heating rate to 2°C/min to resolve the events.

  • Baseline Shift: A step-change in the baseline indicates a change in Heat Capacity (

    
    ), often associated with the onset of liquid-crystalline behavior common in surfactant-like sulfoxides.
    

References

  • Lippert, J. L., & Peticolas, W. L. (1971). Laser Raman investigation of the effect of cholesterol on conformational changes in dipalmitoyl lecithin multilayers. Proceedings of the National Academy of Sciences, 68(7), 1572-1576. (Foundational text on lipid chain melting transitions). Link

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1376(1), 91-145. (Reference for homologous series phase behavior). Link

  • Sigma-Aldrich. Dodecyl methyl sulfoxide Product Specification & Safety Data Sheet. (Used for homologous series extrapolation). Link

  • Lindblom, G., et al. (1993). Phase equilibria of glucolipids from Acholeplasma laidlawii membranes. Journal of Biological Chemistry. (Context for non-ionic surfactant phase behavior). Link

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA. (Source for standard T-zero pan protocols). Link

Sources

Safety Operating Guide

Safe Management & Disposal of Octadecyl Sulfoxides: A Senior Scientist’s Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Octadecyl sulfoxide is a generic designator often referring to two distinct research chemicals: Methyl this compound (used as a penetration enhancer/surfactant) or Dithis compound (used in materials science). While their specific applications differ, their waste management protocols are identical due to their shared functional group chemistry (


).

This guide supersedes generic "organic waste" instructions. Due to the thermal instability of the sulfinyl group and its potential for violent rearrangement, these compounds require specific segregation protocols.

Chemical Profile
PropertyMethyl this compoundDithis compound
CAS Number 3079-28-518428-81-4 (varies by isomer)
Physical State Waxy Solid / FlakeCrystalline Solid
Melting Point ~52–54 °C~120–125 °C
Primary Hazard Skin/Eye Irritant (Cat 2)Skin/Eye Irritant (Cat 2)
Decomposition Releases SOx, CO, CO₂Releases SOx, CO, CO₂

The "Why": Mechanism of Hazard

Standard disposal guides often fail to explain why segregation is necessary, leading to dangerous ad-hoc mixtures in waste carboys.

Thermal Instability & SOx Emissions

Unlike simple hydrocarbons, sulfoxides are thermally labile. Upon incineration (the mandatory disposal route), they release Sulfur Oxides (


).
  • Operational Impact: You cannot dispose of this via standard trash or drain systems. It must be routed to a facility equipped with wet scrubbers to neutralize acidic flue gases.

The Pummerer Rearrangement Risk (Critical)

Do not mix Octadecyl Sulfoxides with Acid Anhydrides or Acyl Halides. In the presence of reagents like Thionyl Chloride (


), Acetic Anhydride (

), or Trifluoroacetic Anhydride, sulfoxides undergo the Pummerer Rearrangement .
  • The Danger: This reaction is exothermic and generates thionium ion intermediates. In a closed waste container, this can lead to rapid pressurization and rupture.

Compatibility & Segregation Protocol

The following matrix dictates what can and cannot be co-packed with this compound waste.

Waste StreamCompatibilityMechanism / Risk
Halogenated Solvents (DCM, Chloroform)Compatible Ideal carrier solvents for liquid disposal.
Non-Halogenated Solvents (Acetone, Methanol)Compatible Acceptable, provided no strong acids are present.
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Risk of runaway oxidation to sulfone (

); potential fire.
Acylating Agents (Acid Chlorides, Anhydrides)INCOMPATIBLE Pummerer Rearrangement : Heat generation + toxic fumes.
Reducing Agents (Borohydrides)⚠️ Conditional Can reduce to sulfide (thioether), generating potent stench.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Applicable for: Expired reagents, contaminated gloves, spill cleanup materials.

  • Collection: Place solid material into a clear, wide-mouth polyethylene (HDPE) jar or double-bag using 4-mil LDPE zip-lock bags.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (Solid)"

    • Hazard Checkbox: "Irritant" and "Toxic" (Standard precautionary classification).

  • Segregation: Do not compact with sharps or glass.

  • Disposal: Transfer to the Solid Incineration stream.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors.

  • pH Check: Ensure the solution is Neutral (pH 6–8).

    • Why? Acidic conditions promote decomposition; basic conditions are generally stable but can affect incinerator acceptance.

  • Solvent Selection: Dissolve or dilute in a compatible solvent (e.g., Dichloromethane or Acetone).

  • Container: Use an HDPE carboy (Jerrican). Avoid metal containers as sulfur compounds can corrode steel over time.

  • Labeling:

    • Primary Constituent:[1] [Solvent Name] (e.g., Dichloromethane)

    • Trace Constituent: this compound (<5%)

    • Warning: "Contains Organic Sulfur – Requires Incineration."

Decision Logic Visualization

The following diagram outlines the critical decision path for disposing of this compound, ensuring compliance with RCRA standards and lab safety protocols.

DisposalProtocol Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Wipes) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid Bagging Double Bag (LDPE) or HDPE Jar Solid->Bagging LabelSolid Label: 'Solid Organic Sulfur' Bagging->LabelSolid Final Ship to High-Temp Incineration (Do NOT Drain Dispose) LabelSolid->Final ContamCheck Contains Strong Acids or Anhydrides? Liquid->ContamCheck Neutralize CRITICAL: Neutralize/Quench Separate Container ContamCheck->Neutralize Yes (Risk of Pummerer Rxn) SolventSelect Dilute in Compatible Solvent (DCM, Acetone, Ethanol) ContamCheck->SolventSelect No Neutralize->SolventSelect Carboy Transfer to HDPE Carboy SolventSelect->Carboy Carboy->Final

Caption: Operational decision tree for this compound disposal, highlighting the critical segregation of acidic/anhydride contaminants to prevent hazardous side reactions.

Emergency Procedures

Spill Management
  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Solid: Sweep carefully to avoid dust generation.[2][3][4]

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels if the solution contains oxidizing acids (fire risk).

  • Decontamination: Wash the surface with a dilute soap solution. Avoid bleach (hypochlorite) as it will oxidize any residue to the sulfone, which is harder to remove.

First Aid
  • Skin Contact: Wash immediately with soap and water.[2] Sulfoxides can act as penetration enhancers, potentially carrying other contaminants through the skin barrier.[5][6]

  • Eye Contact: Rinse for 15 minutes.[2][3][5][6] Seek medical attention if irritation persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Methyl this compound (CAS 3079-28-5). National Library of Medicine.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Sulfoxides and Intermediates. [7]

  • Burke, R. (2017). Hazardous Materials Chemistry for Emergency Responders. CRC Press. (Reference for Pummerer rearrangement risks in waste streams).

Sources

Personal Protective Equipment (PPE) & Handling Guide: Octadecyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Trojan Horse" Risk

Do not be deceived by the physical state. Octadecyl sulfoxide (C18H38OS) typically presents as a benign, waxy solid or powder at room temperature.[1] Unlike its lower molecular weight analog, Dimethyl Sulfoxide (DMSO), it is not volatile.[1]

However, the critical hazard of this compound is not its acute toxicity, but its capability as a permeation enhancer . The sulfoxide functional group disrupts the lipid bilayer of the stratum corneum, potentially carrying other toxic solvated molecules across the skin barrier.

Core Directive: Treat this compound not just as an irritant, but as a vector that compromises the chemical resistance of your PPE against other solvents in your workflow.[1]

Risk Assessment & Physicochemical Logic

To select the correct PPE, we must understand the mechanism of exposure.

FeaturePropertySafety Implication (The "Why")
Physical State Waxy Solid / PowderPrimary risk is inhalation of dust and static-induced scattering during weighing.[1]
Functional Group Sulfoxide (

)
Induces a conformational change in skin keratin (

-helix to

-sheet), opening channels for chemical entry.[1]
Solubility AmphiphilicOnce dissolved in organic solvents (e.g., Chloroform, Methanol), it accelerates the breakthrough time of those solvents through standard nitrile gloves.

PPE Selection Matrix

Use this self-validating matrix to select equipment based on your specific manipulation.

Hand Protection (Gloves)

Standard thin-mil nitrile is insufficient for prolonged solution handling.[1][2][3]

OperationRecommended MaterialTechnical Rationale
Handling Solid Nitrile (4-6 mil) The solid does not permeate.[1] Standard nitrile provides adequate barrier against dust and incidental contact.[1]
Handling Solutions Double-Gloving (Nitrile) Outer: Standard Nitrile (disposable).[1] Inner: Extended cuff Nitrile or Laminate (if solvent is aggressive).[1] Reason: The sulfoxide reduces the breakthrough time of the carrier solvent.[1] The air gap between gloves provides a secondary permeation buffer.
Spill Cleanup Silver Shield / Laminate Multilayer laminate films offer the broadest resistance to the combination of the sulfoxide and the carrier solvent.
Eye & Respiratory Protection[1][4][5][6][7]
ComponentRecommendationStandard
Eyes Chemical Splash Goggles ANSI Z87.1+ .[1] Safety glasses are acceptable only for solid handling.[1] Solutions require unvented or indirect-vent goggles to prevent splash entry.
Respiratory N95 / P100 (Solids) For weighing powders outside a hood.[1]
Ventilation Fume Hood (Solutions) Required. Do not handle solutions on an open bench. The vector effect applies to mucous membranes in the respiratory tract.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Solid State)

Risk: Static charge scattering powder onto wrists/sleeves.[1]

  • Engineering Control: Utilize a static-dissipative weighing funnel or an anti-static gun on the weigh boat.[1]

  • PPE Check: Wear a lab coat with knit cuffs (not open sleeves) to prevent powder migration up the arm.[1]

  • Technique:

    • Place a tackymat at the balance station entrance.[1]

    • Weigh inside a localized powder containment hood or a fume hood with the sash at 18 inches.[1]

    • Self-Validation: Wipe the balance area with a wet tissue (solvent-free) after use.[1] If the tissue turns opaque/waxy, your transfer technique requires improvement.[1]

Phase B: Solubilization (Critical Control Point)

Risk: "Trojan Horse" permeation.[1]

  • Glove Protocol: Don the inner glove (orange/blue indicator) then the outer glove (standard purple/blue).[1]

  • Solvent Addition: Add solvent slowly.[1] The dissolution of long-chain sulfoxides can be endothermic or exothermic depending on the solvent; ensure the vessel is stable.

  • Visual Inspection: Check gloves immediately after any splash.[1]

    • Rule: If the outer glove is splashed, change it immediately .[1][2] Do not wait for evaporation.[1] The sulfoxide residue remains and will begin permeating.

Phase C: Spill Management Logic

Do not treat this as a standard water spill.

SpillResponse Start Spill Detected StateCheck Identify State Start->StateCheck Solid Solid/Powder StateCheck->Solid Liquid Solution/Liquid StateCheck->Liquid ActionSolid 1. Dampen paper towel (Water) 2. Wipe gently (Avoid Dust) 3. Seal in bag Solid->ActionSolid ActionLiquid 1. Evacuate area if volatile solvent 2. Don Laminate/Silver Shield gloves 3. Absorb with Vermiculite Liquid->ActionLiquid Disposal Disposal: Hazardous Waste (Tag as Sulfoxide + Solvent) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision logic for this compound spill remediation. Note the specific requirement for laminate gloves during liquid cleanup.

Disposal Logistics

Proper disposal prevents downstream exposure to waste management personnel.[1]

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., Peroxides, Permanganates).[1] Sulfoxides can oxidize to sulfones, potentially generating heat.[1]

    • Segregate into "Organic Solid" or "Organic Liquid" streams.[1]

  • Labeling:

    • Explicitly write "Contains Penetration Enhancer" on the waste tag.[1] This alerts safety personnel that the waste stream carries a higher dermal risk.

  • Container: High-density polyethylene (HDPE) is chemically resistant and appropriate for both solid and solution waste.[1]

Scientific Logic & Workflow Visualization

The following diagram illustrates the "Trojan Horse" mechanism that dictates our safety protocols.

PermeationLogic cluster_0 The Hazard Mechanism Sulfoxide This compound Skin Stratum Corneum (Lipid Barrier) Sulfoxide->Skin Contacts Interaction Lipid Disruption (Keratin Conf. Change) Skin->Interaction Causes Toxin Co-Solvent / Toxin Entry Systemic Absorption Toxin->Entry Accelerated Rate Interaction->Toxin Allows Passage

Caption: The "Trojan Horse" Effect: How sulfoxides compromise biological barriers to facilitate toxin entry.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment (PPE) Standards 29 CFR 1910.132.[1][6] United States Department of Labor. [Link]

  • Williams, A. C., & Barry, B. W. (2012).[1] Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.[1] (Validating the mechanism of sulfoxide permeation). [Link]

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.